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  • Product: Methyl 3-aminobenzoate hydrochloride
  • CAS: 87360-24-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3-aminobenzoate Hydrochloride: Synthesis, Characterization, and Applications

Executive Summary Methyl 3-aminobenzoate hydrochloride is a pivotal chemical intermediate, extensively utilized by researchers, scientists, and drug development professionals. Its unique bifunctional structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminobenzoate hydrochloride is a pivotal chemical intermediate, extensively utilized by researchers, scientists, and drug development professionals. Its unique bifunctional structure, featuring both an amine and a methyl ester on a benzene ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive technical overview of its chemical identity, synthesis protocols, analytical characterization, key applications in pharmaceutical development, and essential safety protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

Methyl 3-aminobenzoate hydrochloride is the salt form of the parent compound, Methyl 3-aminobenzoate. The hydrochloride form often enhances stability and modifies solubility, making it suitable for various reaction conditions.

The parent compound, Methyl 3-aminobenzoate, is an aromatic ester with the CAS Registry Number 4518-10-9.[1][2][3] The hydrochloride salt is identified by the CAS Number 87360-24-5 .[4]

Key Identifiers and Properties:
PropertyValue (Methyl 3-aminobenzoate Hydrochloride)Value (Methyl 3-aminobenzoate - Parent)
CAS Number 87360-24-5[4]4518-10-9[1][2][3]
Molecular Formula C₈H₁₀ClNO₂[4]C₈H₉NO₂[1][2]
Molecular Weight 187.62 g/mol [4]151.16 g/mol [1]
IUPAC Name methyl 3-aminobenzoate;hydrochloride[4]methyl 3-aminobenzoate[3]
Synonyms Methyl 3-aminobenzoate HCL, 3-amino-benzoic acid methyl ester hydrochloride[4]Methyl m-aminobenzoate, 3-(Methoxycarbonyl)aniline[1][2]
Appearance Crystalline solid[5]Light beige to brown crystalline powder or crystals[1][2]
Melting Point Not specified49-57 °C[1]
Boiling Point Not specified170 °C at 20 mmHg[1][2]
Solubility Not specifiedSlightly soluble in water (0.1-1%); Soluble in methanol[1][2]

Synthesis and Mechanistic Insights

The primary industrial synthesis of Methyl 3-aminobenzoate involves the esterification of 3-aminobenzoic acid. The subsequent conversion to its hydrochloride salt is a straightforward acid-base reaction.

Synthesis Pathway: Fischer Esterification

The most common route is the Fischer esterification of 3-aminobenzoic acid with methanol, catalyzed by a strong acid.[1] Thionyl chloride (SOCl₂) is an excellent choice for this reaction as it serves dual purposes: it reacts with methanol to form hydrogen chloride in situ, which acts as the acid catalyst, and it also functions as a dehydrating agent, driving the equilibrium towards the product.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 3_Aminobenzoic_Acid 3-Aminobenzoic Acid M3AB_HCl Methyl 3-aminobenzoate Hydrochloride 3_Aminobenzoic_Acid->M3AB_HCl Esterification & Protonation Methanol Methanol (CH3OH) Methanol->M3AB_HCl Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->M3AB_HCl caption Fig 1: Synthesis of Methyl 3-aminobenzoate HCl.

Caption: Synthesis of Methyl 3-aminobenzoate HCl.

Detailed Experimental Protocol

This protocol describes the synthesis of the hydrochloride salt directly from the parent acid. The use of thionyl chloride is advantageous as it promotes the formation of the ester and the hydrochloride salt in a one-pot reaction.

Materials:

  • 3-aminobenzoic acid (m-aminobenzoic acid)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 13.7 g (0.1 mole) of 3-aminobenzoic acid in 250 ml of anhydrous methanol.[5]

  • Acid Addition: Cool the mixture in an ice bath to 0°C. Slowly add 21.9 ml (0.29 mole) of thionyl chloride dropwise via an addition funnel.[5] The dropwise addition is critical to control the exothermic reaction between thionyl chloride and methanol.

  • Reaction: The original patent suggests the reaction proceeds without heating.[5] However, for complete conversion, similar procedures often involve refluxing the mixture for several hours (e.g., 24 hours).[6] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.[5] This will yield a crude solid.

  • Purification: Triturate the resulting solid with diethyl ether. This step is crucial for washing away non-polar impurities and inducing crystallization of the desired hydrochloride salt.

  • Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo. This procedure typically yields around 18.7 g of the final product.[5]

  • Confirmation: The structure should be confirmed using analytical techniques such as NMR spectroscopy.[5]

Analytical Characterization

Ensuring the identity and purity of Methyl 3-aminobenzoate hydrochloride is paramount. A combination of spectroscopic methods provides a comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum for the parent compound in CDCl₃ typically shows characteristic peaks for the aromatic protons (around 6.8-7.4 ppm), the methyl ester protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet).[7] For the hydrochloride salt, the amine protons will be shifted downfield due to protonation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorptions include N-H stretches (for the amine/ammonium), a strong C=O stretch for the ester (typically around 1735-1750 cm⁻¹), and C-O stretches.[8]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight. For the parent compound, the molecular ion peak (M+) would be observed at m/z 151.[7][9]

Applications in Research and Drug Development

Methyl 3-aminobenzoate hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in the orthogonal reactivity of its two functional groups.

Role as a Versatile Intermediate

The amine group can be readily acylated, alkylated, or used in diazotization reactions, while the ester group can be hydrolyzed, reduced, or undergo transesterification.[1] This allows for the sequential or parallel introduction of diverse functionalities, making it a staple in combinatorial chemistry and library synthesis for drug discovery.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

Drug_Development_Workflow cluster_reactions Chemical Modifications M3AB_HCl Methyl 3-aminobenzoate HCl (Starting Material) Amine_Reaction Amine Modification (e.g., Acylation) M3AB_HCl->Amine_Reaction Intermediate_1 Functionalized Intermediate Amine_Reaction->Intermediate_1 Forms Amide Ester_Reaction Ester Modification (e.g., Hydrolysis) API_Candidate API Candidate (Complex Molecule) Ester_Reaction->API_Candidate Forms Acid Intermediate_1->Ester_Reaction caption Fig 2: Role in API Synthesis.

Caption: Role in API Synthesis.

Specific Applications
  • Pharmaceuticals: Aminobenzoic acid derivatives are scaffolds for drugs with diverse therapeutic effects, including local anesthetics and anti-convulsants.[10] Methyl 3-aminobenzoate serves as a precursor for creating analogs for screening in these areas.

  • Peptide Synthesis: The compound and its derivatives are utilized in solution-phase peptide synthesis.[2]

  • Agrochemicals and Dyes: It is an intermediate in the production of various pesticides, herbicides, and colorants.[1]

Safety, Handling, and Storage

Proper handling of Methyl 3-aminobenzoate hydrochloride is essential for laboratory safety.

Hazard Identification

According to GHS classifications, the compound is considered hazardous:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The parent compound is also classified as an irritant.[11]

Recommended Handling and Storage
  • Handling: Use only under a chemical fume hood.[11][12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[11][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong acids.[11]

Conclusion

Methyl 3-aminobenzoate hydrochloride, with its well-defined properties and versatile reactivity, is a cornerstone intermediate in synthetic organic chemistry. Its importance in the pharmaceutical and chemical industries is underscored by its frequent use as a foundational scaffold for building molecular complexity. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any scientist or researcher aiming to leverage its synthetic potential.

References

  • Vulcanchem. (n.d.). Methyl 3-aminobenzoate - 4518-10-9.
  • ChemicalBook. (2026). METHYL 3-AMINOBENZOATE | 4518-10-9.
  • PrepChem.com. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride.
  • Sigma-Aldrich. (n.d.). Methyl 3-aminobenzoate = 97.0 GC 4518-10-9.
  • Sigma-Aldrich. (n.d.). Methyl 3-aminobenzoate = 97.0 GC 4518-10-9.
  • PubChem, National Institutes of Health. (n.d.). Methyl 3-aminobenzoate hydrochloride.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 3-Aminobenzoate | 4518-10-9.
  • PubChem, National Institutes of Health. (n.d.). Benzoic acid, 3-amino-, methyl ester.
  • ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum.
  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester.
  • Thermo Fisher Scientific. (2024). Methyl 3-aminobenzoate - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE synthesis.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-aminobenzoate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-aminobenzoate.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of Methyl 3-Aminobenzoate Hydrochloride

Executive Summary Methyl 3-aminobenzoate hydrochloride is a critical aromatic amine intermediate used extensively in the synthesis of pharmaceuticals, agrochemicals, and complex peptide backbones. It serves as a protecte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminobenzoate hydrochloride is a critical aromatic amine intermediate used extensively in the synthesis of pharmaceuticals, agrochemicals, and complex peptide backbones. It serves as a protected form of 3-aminobenzoic acid, allowing for selective derivatization of the amine group without interference from the carboxylic acid functionality.

This guide provides a rigorous technical analysis of the hydrochloride salt (CAS 87360-24-5), distinguishing its properties from the free base (CAS 4518-10-9) to ensure accurate experimental design.

Physicochemical Characterization

Comparative Properties: Salt vs. Free Base

The physical behavior of Methyl 3-aminobenzoate changes drastically depending on its protonation state. Researchers must verify the form in use, as solubility and melting profiles differ significantly.

PropertyMethyl 3-Aminobenzoate HCl Methyl 3-Aminobenzoate Free Base
CAS Number 87360-24-5 4518-10-9
Molecular Formula


Molecular Weight 187.62 g/mol 151.16 g/mol
Physical State Crystalline Solid (White to Off-white)Crystalline Solid / Powder (Beige/Brown)
Melting Point >150°C (Decomposes) [Estimated]*53–57°C [1, 2]
Solubility (Water) High (Ionic dissociation)Low (Slightly soluble, <1%)
Solubility (Organic) Soluble in MeOH, DMSO; Insoluble in Et2OSoluble in EtOAc, DCM, Et2O, Chloroform
pKa (Conjugate Acid) ~3.64 (Amine protonation)N/A
Hygroscopicity Hygroscopic (Requires desiccation)Non-hygroscopic

*Note: While the free base melts at ~53°C, the HCl salt typically exhibits a much higher melting point characteristic of ionic lattices, often decomposing before a clean melt.

Structural Descriptors[1]
  • IUPAC Name: Methyl 3-aminobenzoate hydrochloride[1][2][3]

  • SMILES: COC(=O)C1=CC(=CC=C1)N.Cl[1]

  • InChIKey: DGBOCKNQMSJDRK-UHFFFAOYSA-N[1]

  • Lipophilicity (LogP): The free base has a LogP of ~1.01. The salt form is highly polar and does not partition into octanol until neutralized.

Synthesis & Derivatization Workflows

The synthesis of Methyl 3-aminobenzoate HCl is typically achieved via Fischer esterification. This process simultaneously protects the carboxylic acid and forms the stable hydrochloride salt.

Synthesis Protocol (Thionyl Chloride Method)

Objective: Preparation of Methyl 3-aminobenzoate Hydrochloride from 3-Aminobenzoic acid.

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)[4]

  • Methanol (Solvent/Reactant, excess)[5]

  • Thionyl Chloride (

    
    , 2.5 eq)
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen.

  • Solvation: Dissolve 3-aminobenzoic acid in anhydrous methanol at 0°C (ice bath).

  • Activation: Dropwise add thionyl chloride to the solution. Caution: Exothermic reaction with evolution of

    
     and 
    
    
    
    gas.
  • Reaction: Allow the mixture to warm to room temperature. For the free base, reflux is often required (24h), but for the HCl salt isolation, stirring at ambient temperature or mild heating is often sufficient [3, 4].

  • Isolation: Concentrate the solution under reduced pressure to remove excess methanol and

    
    .
    
  • Purification: Triturate the resulting residue with diethyl ether. The Methyl 3-aminobenzoate HCl will precipitate as a crystalline solid, while impurities remain in the ether layer.

  • Drying: Filter and dry the solid under vacuum.

Reaction Pathway Visualization

SynthesisPath Start 3-Aminobenzoic Acid (CAS 99-05-8) Reagents MeOH + SOCl2 (0°C to RT) Start->Reagents Intermediate Acyl Chloride Intermediate Reagents->Intermediate Activation ProductHCl Methyl 3-aminobenzoate HCl (CAS 87360-24-5) Precipitates in Ether Intermediate->ProductHCl Esterification Neutralization Aq. NaHCO3 / NaOH ProductHCl->Neutralization Optional Workup ProductFree Methyl 3-aminobenzoate (CAS 4518-10-9) Free Base Neutralization->ProductFree Extraction (EtOAc)

Figure 1: Synthetic pathway from precursor acid to Hydrochloride salt and conversion to Free Base.

Analytical Profiling

NMR Spectroscopy Expectations ( NMR, DMSO- )

When analyzing the HCl salt , expect significant chemical shift differences compared to the free base, particularly for the amine protons and ortho-protons.

  • 
     9.0–10.0 ppm (Broad s, 3H): 
    
    
    
    protons. (Absent in free base).
  • 
     7.8–8.0 ppm (m, 2H):  Aromatic protons ortho to the ester/amine. Downfield shift due to the electron-withdrawing nature of the ammonium group.
    
  • 
     7.5–7.6 ppm (t, 1H):  Aromatic meta proton.
    
  • 
     7.4 ppm (d, 1H):  Aromatic para proton.
    
  • 
     3.85 ppm (s, 3H):  Methyl ester (
    
    
    
    ).
HPLC Method Guidelines

For purity assessment, the salt must be analyzed in a buffered system to prevent peak tailing caused by the amine group interacting with silanol groups on the column.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Stability & Safety (SDS Summary)

Stability Considerations
  • Hydrolysis: The methyl ester is susceptible to hydrolysis in the presence of strong acids or bases, reverting to 3-aminobenzoic acid. Store in a desiccator to prevent moisture absorption which accelerates this degradation.

  • Light Sensitivity: Aromatic amines can oxidize and darken upon exposure to light (turning brown). Store in amber vials.

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder form to avoid inhalation of fine particulates [5].

References

  • PrepChem. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

  • PubChem. (2023).[1] Methyl 3-aminobenzoate hydrochloride - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Methyl 3-Aminobenzoate Hydrochloride

Structural Dynamics, Synthetic Protocols, and Reactivity Profile Molecular Architecture & Physicochemical Profile[1] Methyl 3-aminobenzoate hydrochloride (CAS: 18451-22-4 for the salt; 4518-10-9 for the free base) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Reactivity Profile

Molecular Architecture & Physicochemical Profile[1]

Methyl 3-aminobenzoate hydrochloride (CAS: 18451-22-4 for the salt; 4518-10-9 for the free base) represents a critical scaffold in medicinal chemistry, serving as a meta-substituted aniline derivative stabilized as an ammonium salt. Unlike its para-isomer (the scaffold for anesthetics like Benzocaine), the meta-substitution pattern imparts unique electronic properties, reducing conjugation between the amine and the ester carbonyl.

Structural Elucidation

The compound consists of a benzene ring substituted at the 1-position with a methyl ester (


) and at the 3-position with an ammonium chloride group (

).
  • Lattice Dynamics: The hydrochloride salt crystallizes in a lattice stabilized by hydrogen bonding between the ammonium protons and the chloride counter-ions (

    
    ), as well as weaker interactions with the carbonyl oxygen. This ionic character significantly elevates the melting point (
    
    
    
    ) compared to the free base (
    
    
    ), transforming a low-melting solid into a robust, water-soluble electrolyte.
  • Electronic Effects: The protonation of the amine switches the substituent effect from strongly electron-donating (

    
    , Hammett 
    
    
    
    ) to electron-withdrawing (
    
    
    , Hammett
    
    
    ). This deactivates the ring towards electrophilic aromatic substitution, a critical consideration for downstream derivatization.
Physicochemical Data Summary
PropertyValue / DescriptionNote
Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Salt form
Molecular Weight 187.62 g/mol 151.16 (Base) + 36.46 (HCl)
Appearance White to off-white crystalline powderHygroscopic
Solubility High in

, MeOH; Low in

, Hexane
Ionic character governs solubility
pKa (Conjugate Acid) ~3.1 - 3.5Lower than aniline (4.[1][2][3][4][5][6][7]6) due to ester EWG

Synthetic Routes & Process Optimization

The most robust route for generating the hydrochloride salt directly—avoiding the handling of the oxidatively unstable free base—is the Thionyl Chloride Mediated Esterification .

Reaction Mechanism & Workflow

This protocol utilizes in situ generation of anhydrous HCl and the activation of the carboxylic acid as an acyl chloride species.

Synthesis Start 3-Aminobenzoic Acid Reagent MeOH + SOCl2 (0°C to Reflux) Start->Reagent Dissolution Inter Intermediate: Acyl Chloride/HCl Reagent->Inter Activation Product Methyl 3-aminobenzoate Hydrochloride Inter->Product Esterification & Crystallization

Figure 1: One-pot synthesis of Methyl 3-aminobenzoate HCl via acid chloride intermediate.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-aminobenzoate HCl on a 50 mmol scale.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ). Flush with 
    
    
    
    .
  • Solvent Charge: Add Methanol (anhydrous, 100 mL) . Cool to

    
     in an ice bath.
    
  • Activation: Dropwise add Thionyl Chloride (SOCl2, 7.3 mL, 100 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Substrate Addition: Add 3-Aminobenzoic acid (6.85 g, 50 mmol) in portions.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (mobile phase 1:1 EtOAc/Hexane; visualize UV).
    
  • Workup (Crystallization):

    • Concentrate the solution under reduced pressure to

      
       volume.
      
    • Add cold Diethyl Ether (

      
      , 50 mL)  to precipitate the hydrochloride salt.
      
    • Filter the white precipitate and wash with cold ether.

    • Dry under vacuum over

      
      .
      

Yield Expectation: 85–92%. Purity Check: The product should be fully water-soluble; turbidity suggests incomplete salt formation or free base presence.

Structural Characterization

Characterization must distinguish between the free base and the salt, particularly regarding the nitrogen environment.

Spectroscopic Signatures[9]
MethodSignalAssignmentStructural Insight

NMR
(

)

3.89 (s, 3H)

Methyl ester singlet.

7.50 - 7.90 (m, 4H)
Ar-HAromatic protons deshielded by

.
IR (KBr)1720


Stretch
Ester carbonyl (sharp).
2600-3200


Stretch
Broad "ammonium band"; distinct from sharp amine doublet.
Mass Spec m/z 151.06

Detects the cationic base fragment.
Causality in Shift Data

In the free base, the amine protons appear


 ppm (DMSO-

). In the hydrochloride salt, these protons exchange rapidly or appear as a broad downfield signal (

ppm) in non-protic solvents, or merge with the solvent peak in

. The aromatic protons ortho to the nitrogen shift downfield in the salt due to the loss of the shielding mesomeric effect (

) of the lone pair.

Reactivity & Applications

Methyl 3-aminobenzoate hydrochloride serves as a versatile "masked" electrophile/nucleophile. The salt must often be neutralized in situ to restore nucleophilicity for amide couplings, or used directly under acidic conditions for diazotization.

Reactivity Core Methyl 3-aminobenzoate Hydrochloride Diazo Diazotization (NaNO2 / HCl) Core->Diazo FreeBase Neutralization (NaHCO3) Core->FreeBase Hydrolysis Ester Hydrolysis (LiOH / THF) Core->Hydrolysis Sandmeyer Sandmeyer Products (Ar-Cl, Ar-CN, Ar-OH) Diazo->Sandmeyer CuX or H2O Amide Amide Coupling (Drug Scaffolds) FreeBase->Amide R-COCl / Base Acid 3-Aminobenzoic Acid Derivatives Hydrolysis->Acid Saponification

Figure 2: Divergent synthetic pathways from the hydrochloride scaffold.

Key Application: Sandmeyer Reaction

The hydrochloride salt is the ideal precursor for diazonium salts.

  • Protocol: Dissolve salt in dilute HCl at

    
    . Add 
    
    
    
    to generate the diazonium species (
    
    
    ).
  • Utility: Allows installation of halides (

    
    ) or cyano groups (
    
    
    
    ) at the meta-position of the ester, a substitution pattern difficult to achieve via direct electrophilic aromatic substitution.

References

  • Sigma-Aldrich. Methyl 3-aminobenzoate Product Specification & CAS Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238913, Methyl 3-aminobenzoate hydrochloride. Retrieved from

  • Cohen, J. B. (1900). Practical Organic Chemistry. Macmillan.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • ChemicalBook. Methyl 3-aminobenzoate Spectral Data (NMR/IR). Retrieved from

Sources

Exploratory

Synthesis of Methyl 3-aminobenzoate hydrochloride from 3-aminobenzoic acid

Methodology: Thionyl Chloride-Mediated Esterification Executive Summary Methyl 3-aminobenzoate hydrochloride (CAS: 87360-24-5) is a critical intermediate in the synthesis of azo dyes, cross-coupling partners, and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Thionyl Chloride-Mediated Esterification

Executive Summary

Methyl 3-aminobenzoate hydrochloride (CAS: 87360-24-5) is a critical intermediate in the synthesis of azo dyes, cross-coupling partners, and pharmaceutical scaffolds. It is the meta-isomer of the local anesthetic Benzocaine. This guide details the synthesis of the hydrochloride salt directly from 3-aminobenzoic acid using thionyl chloride (


) in methanol.

Unlike the free base, the hydrochloride salt offers superior stability and water solubility, making it the preferred form for storage and subsequent aqueous-phase reactions. This protocol utilizes the in situ generation of anhydrous hydrogen chloride to drive the Fischer esterification, a method chosen for its high yield and operational simplicity compared to traditional sulfuric acid catalysis.

Reaction Mechanism & Thermodynamics

The transformation relies on the dual role of thionyl chloride: it acts as a dehydrating agent and a source of anhydrous acid.

The Pathway

When thionyl chloride is added to methanol, it reacts vigorously to form dimethyl sulfite, sulfur dioxide (


), and anhydrous hydrogen chloride (

).


(Note: In the presence of carboxylic acid, transient acyl chloride formation is possible, but in vast excess of methanol, the acid-catalyzed Fischer mechanism dominates.)

  • Amine Protection (Protonation): The 3-amino group (

    
    ) is immediately protonated by the generated HCl, forming the ammonium salt. This prevents the amine from acting as a nucleophile (preventing self-amidation).
    
  • Carbonyl Activation: The carboxylic acid carbonyl oxygen is protonated, increasing its electrophilicity.

  • Nucleophilic Attack: Methanol attacks the activated carbonyl carbon.

  • Elimination: Proton transfer and elimination of water yield the ester. The water is effectively sequestered by the excess thionyl chloride/sulfite species, driving the equilibrium forward (Le Chatelier’s principle).

Mechanistic Visualization

ReactionMechanism Reactants 3-Aminobenzoic Acid + MeOH + SOCl2 Activation Generation of HCl & Protonation (NH3+) Reactants->Activation Exothermic Intermediate Tetrahedral Intermediate Activation->Intermediate MeOH Attack Elimination Water Elimination (-H2O) Intermediate->Elimination Proton Transfer Product Methyl 3-aminobenzoate Hydrochloride Elimination->Product Crystallization

Figure 1: Mechanistic flow from reagents to the isolated hydrochloride salt.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.


 and 

gases are toxic. All operations must be performed in a functioning fume hood.[1]
Materials & Reagents
ReagentRoleEquivalenceNotes
3-Aminobenzoic Acid Substrate1.0 equivSolid, beige/white
Methanol (Anhydrous) Solvent/ReactantExcess (Solvent)Dried over 3Å sieves preferred
Thionyl Chloride (

)
Reagent2.5 - 3.0 equivClear to pale yellow liquid
Diethyl Ether Wash SolventN/AFor precipitation
Step-by-Step Methodology
Phase A: Activation (0 – 30 Minutes)
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Cap the funnel with a drying tube (CaCl2) to exclude atmospheric moisture.

  • Cooling: Charge the RBF with anhydrous methanol (approx. 10-15 mL per gram of substrate). Submerge the flask in an ice-water bath (

    
    ).
    
  • Acid Generation: Add thionyl chloride dropwise via the addition funnel over 20–30 minutes.

    • Critical Control Point: The reaction is highly exothermic. Maintain temperature

      
       to prevent solvent boil-over.
      
Phase B: Reaction (1 – 12 Hours)
  • Addition: Remove the ice bath. Add solid 3-aminobenzoic acid in portions to the stirred solution. The solution may turn clear or slightly yellow.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 8–12 hours.
    
    • Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate/Hexane). The starting material (acid) will remain at the baseline or have a distinct

      
       from the less polar ester.
      
Phase C: Isolation (Workup)
  • Concentration: Allow the mixture to cool to room temperature. Transfer to a rotary evaporator and remove the solvent under reduced pressure.

    • Result: A viscous oil or semi-solid residue will remain.

  • Crystallization: Add cold diethyl ether (or MTBE) to the residue and tritur (scratch the glass) to induce crystallization. The hydrochloride salt is insoluble in ether, while impurities remain in solution.

  • Filtration: Filter the white to off-white precipitate using a Büchner funnel. Wash the cake with cold ether (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours to remove residual solvent and HCl gas.
    
Process Workflow Diagram

Workflow Start Start: Anhydrous MeOH Chill Cool to 0°C Start->Chill AddSOCl2 Add SOCl2 Dropwise (Exothermic!) Chill->AddSOCl2 In Situ HCl Gen AddSubstrate Add 3-Aminobenzoic Acid AddSOCl2->AddSubstrate Reflux Reflux 8-12h (65°C) AddSubstrate->Reflux Esterification Evap Rotary Evaporation Reflux->Evap Triturate Triturate with Et2O Evap->Triturate Induce Precip Filter Vacuum Filtration Triturate->Filter Isolate HCl Salt

Figure 2: Operational workflow for the synthesis of Methyl 3-aminobenzoate HCl.

Characterization & Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

ParameterExpected Result (HCl Salt)Method
Appearance White to off-white crystalline powderVisual Inspection
Solubility Soluble in water, methanol; Insoluble in etherSolubility Test
1H NMR (DMSO-d6)

3.85 (s, 3H,

), 7.5-8.0 (m, Ar-H)
Spectroscopy
Melting Point >150°C (Decomposes/Broad)Capillary Method

Note: The free base melts at ~38°C [1]. The HCl salt has a significantly higher melting point due to its ionic lattice structure.

Troubleshooting & Optimization

  • Issue: Product is an oil/sticky gum.

    • Cause: Residual solvent or excess sulfuric acid/sulfite byproducts.

    • Solution: Triturate vigorously with anhydrous diethyl ether. If that fails, dissolve in a minimum amount of hot methanol and precipitate with ether.

  • Issue: Low Yield.

    • Cause: Incomplete reaction or hydrolysis during workup.

    • Solution: Ensure reagents are anhydrous.[2][3] Increase reflux time. Do not use water during the initial workup of the HCl salt (water will dissolve the product).

  • Issue: Coloration (Brown/Pink).

    • Cause: Oxidation of the amino group.

    • Solution: Perform the reaction under a nitrogen atmosphere. Recrystallize from MeOH/Ether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238913, Methyl 3-aminobenzoate hydrochloride. Retrieved from [Link]

  • Cohen, J. B. (1900). Practical Organic Chemistry. Macmillan.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids. Retrieved from [Link]

Sources

Foundational

Commercial Sourcing &amp; Technical Validation of Methyl 3-Aminobenzoate Hydrochloride

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists.[1] [1] Executive Summary Methyl 3-aminobenzoate hydrochloride (CAS: 87360-24-5) is a critical arom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists.[1]

[1]

Executive Summary

Methyl 3-aminobenzoate hydrochloride (CAS: 87360-24-5) is a critical aromatic building block employed in the synthesis of benzamide-based kinase inhibitors, peptide mimetics, and photoactive compounds.[1] While the free base (CAS: 4518-10-9) is widely available, the hydrochloride salt offers distinct advantages in terms of shelf-stability and aqueous solubility, particularly for fragment-based drug discovery (FBDD) workflows.[1]

This guide provides a structured framework for sourcing this compound, validating its quality, and handling it under rigorous experimental conditions. It moves beyond simple vendor lists to establish a Quality Assurance (QA) protocol that ensures downstream experimental integrity.

Technical Profile & Chemical Identity

Understanding the distinction between the free base and the salt form is vital for stoichiometric accuracy in coupling reactions.

FeatureMethyl 3-aminobenzoate (Free Base)Methyl 3-aminobenzoate Hydrochloride (Salt)
CAS Number 4518-10-987360-24-5
Formula C₈H₉NO₂C₈H₉NO₂[1][2][3] · HCl
Molecular Weight 151.16 g/mol 187.62 g/mol
Appearance Off-white to beige crystalsWhite to off-white crystalline powder
Melting Point 49–53 °C>180 °C (Decomposes)
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Primary Utility Acylation in organic mediaAqueous coupling, stable storage

Critical Insight: When switching from free base to hydrochloride in synthesis, you must adjust the molecular weight calculation by a factor of 1.24 (187.62 / 151.16). Failure to do so results in under-dosing the nucleophile, leading to incomplete conversion in amide coupling reactions.[1]

Supplier Landscape & Sourcing Strategy

Procurement should be dictated by the phase of development (Discovery vs. Process Development).

Tiered Supplier Categorization[1]
  • Tier 1: High-Fidelity Reference Standards (Analytical Grade)

    • Vendors:Sigma-Aldrich (Merck) , Thermo Scientific (Alfa Aesar) .[1]

    • Use Case: Establishing internal reference spectra (NMR/HPLC) and biological assay calibration.

    • Expectation: >99% purity, full CoA including trace metal analysis.

  • Tier 2: Discovery Libraries & Scale-Up (Synthetic Grade)

    • Vendors:Enamine , Combi-Blocks , TCI Chemicals .[1]

    • Use Case: Library synthesis (1g – 100g scale).

    • Expectation: >97% purity, reliable stock, lower cost per gram.[1]

  • Tier 3: Bulk Manufacturing (GMP/Process Grade)

    • Vendors:WuXi AppTec , Lonza , or specialized Chinese manufacturers (e.g., Wuhan Fortuna ).[1]

    • Use Case: Pilot plant runs (>1 kg).

    • Expectation: Batch consistency, residual solvent control, strict change control.[1]

Sourcing Decision Logic[1][4]

The following decision tree illustrates the logic for selecting a supplier grade based on experimental risk tolerance.

SourcingStrategy Start Define Requirement ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale AppCheck Application Type? Analytical Analytical Std / Bioassay AppCheck->Analytical High Precision Synthesis Routine Synthesis AppCheck->Synthesis General Use SmallScale->AppCheck LargeScale->Synthesis GMP GLP Tox / Clinical LargeScale->GMP Tier1 Tier 1: Sigma/Thermo (High Cost, High Trust) Analytical->Tier1 Tier2 Tier 2: Enamine/Combi-Blocks (Speed, Moderate Cost) Synthesis->Tier2 Tier3 Tier 3: Custom/Bulk Vendor (Low Cost, High QC Burden) GMP->Tier3

Figure 1: Strategic Sourcing Decision Tree.[1] Selects vendor tier based on scale and risk.

Quality Control & Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development. The following protocols serve as a self-validating system to confirm identity and purity upon receipt.

Protocol A: Identity Verification (NMR)
  • Objective: Confirm structure and absence of free acid impurities (hydrolysis product).

  • Method: 1H NMR (400 MHz, DMSO-d6).

  • Key Signals:

    • Methyl Ester: Singlet at

      
       ppm (3H).
      
    • Ammonium Protons: Broad singlet at

      
       ppm (3H, exchangeable with D₂O).[1]
      
    • Aromatic Region: Multiplets at

      
       ppm (4H).
      
  • Pass Criteria: Integration ratio of Methyl:Aromatic is 3:4. Absence of broad carboxylic acid peak (

    
     ppm).
    
Protocol B: Chloride Content Determination (Stoichiometry Check)
  • Objective: Verify the compound is the mono-hydrochloride salt and not a mix of free base/salt.

  • Method: Argentometric Titration (Volhard Method or Potentiometric).

  • Procedure:

    • Dissolve 100 mg of sample in 50 mL deionized water.

    • Titrate with 0.1 M AgNO₃ solution.

    • Calculate % Chloride.[1]

  • Theoretical Cl%:

    
     (35.45 / 187.62).
    
  • Acceptance Range:

    
    .
    
Protocol C: Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA[1]

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 220 nm.

  • Pass Criteria: Area% > 98.0%. Major impurity to look for is 3-aminobenzoic acid (hydrolysis product), which elutes earlier than the ester.[1]

Handling & Stability Guidelines

Hygroscopicity Warning: Aniline hydrochloride salts are prone to absorbing atmospheric moisture.[1] This does not degrade the compound chemically but alters the effective molecular weight, leading to stoichiometry errors.

  • Storage: Store at room temperature (15–25°C) in a desiccator. For long-term storage (>6 months), store at 4°C.

  • Handling: Weigh quickly in ambient air; do not leave the container open.

  • Safety:

    • GHS Classification: Irritant (H315, H319, H335).[1][4]

    • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory to avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238913, Methyl 3-aminobenzoate hydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Utility of the Amine Moiety in Methyl 3-Aminobenzoate

Topic: Reactivity of the Amine Group in Methyl 3-Aminobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Executive Summary Methyl 3-aminobenzoate (M3AB) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Amine Group in Methyl 3-Aminobenzoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

Methyl 3-aminobenzoate (M3AB) represents a critical "privileged scaffold" in medicinal chemistry, serving as a bifunctional building block for local anesthetics, peptide mimetics, and azo-dye derivatives. Its utility stems from the orthogonal reactivity of its two functional groups: a nucleophilic aniline amine at the meta position and an electrophilic methyl ester.

This guide focuses exclusively on the amine moiety (-NH₂) . Unlike simple aniline, the amine in M3AB is electronically deactivated by the meta-positioned ester group. Understanding this electronic modulation is prerequisite to designing high-yield synthetic routes. This document provides a mechanistic analysis of this deactivation, quantitative reactivity data, and self-validating protocols for its transformation via N-acylation and Diazotization.

Electronic Structure & Reactivity Profile

To predict the reactivity of M3AB, one must quantify the influence of the ester group on the amine's lone pair.

The Meta-Substitution Effect

In M3AB, the methoxycarbonyl group (-COOCH₃) is located meta to the amine.

  • Inductive Effect (-I): The ester is electron-withdrawing. It pulls electron density through the sigma bond framework, decreasing the electron density on the nitrogen atom.

  • Resonance Effect (M): Resonance effects are generally negligible at the meta position. The lone pair of the nitrogen cannot delocalize into the carbonyl of the ester, nor can the ester directly withdraw pi-electrons from the amino-bearing carbon.

Consequently, the deactivation is primarily inductive . This makes M3AB less nucleophilic than aniline but more nucleophilic than para-nitroaniline.

Quantitative Analysis (Hammett Correlation)

The reactivity can be modeled using the Hammett equation.[1][2] The Hammett constant (


) for the ester group (-COOMe) quantifies its electron-withdrawing capability at the meta position.
ParameterValueImplication

(COOMe)
+0.37Moderate electron withdrawal (Deactivating)
pKa (Aniline) 4.60Reference basicity
pKa (M3AB) 3.64 ± 0.1Reduced basicity (approx. 10x less basic than aniline)
Hybridization sp² (partial)Lone pair is delocalized into the phenyl ring

Implication for Synthesis: Because the pKa is ~3.64, the amine is less proton-avid. In nucleophilic attacks (e.g., acylation), it requires stronger electrophiles (acid chlorides) or activation agents (HATU/EDC) compared to alkyl amines. Weak bases like pyridine are sufficient to scavenge protons, but non-nucleophilic bases (DIPEA) are preferred to prevent ester hydrolysis.

Visualizing Electronic Deactivation

The following diagram illustrates the electron density flow. Note the absence of direct resonance interaction between the amine and ester.

G cluster_0 Reactivity Consequence Amine Amine Group (-NH2) Electron Donor (+M) Ring Benzene Ring Pi System Amine->Ring Resonance Delocalization (+M) (High overlap) Ester Ester Group (-COOMe) Electron Withdrawing (-I) Ring->Ester Inductive Withdrawal (-I) (Moderate strength) Result Reduced Nucleophilicity (pKa ~3.64) Ring->Result LonePair N Lone Pair LonePair->Amine Source of Nucleophilicity

Figure 1: Electronic flow in Methyl 3-aminobenzoate. The green arrow indicates the delocalization that makes the amine aromatic; the red dashed arrow indicates the inductive pull of the ester that lowers the energy of the lone pair, reducing reactivity.

Nucleophilic Transformations: N-Acylation

The most common application of M3AB in drug discovery is as a core scaffold where the amine is converted to an amide.

Chemoselectivity Challenges

The primary risk during N-acylation is hydrolysis of the methyl ester .

  • Risk Factor: High pH (hydroxide bases) or strong aqueous acids.

  • Solution: Use non-aqueous conditions with organic bases (Triethylamine, DIPEA) or Schotten-Baumann conditions with carefully controlled pH.

Protocol: Chemoselective N-Acylation

Objective: Synthesize Methyl 3-acetamidobenzoate without hydrolyzing the ester.

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)[3]

  • Acetyl Chloride (1.1 equiv) OR Acetic Anhydride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.51 g (10 mmol) of Methyl 3-aminobenzoate in 20 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add 2.1 mL (15 mmol) of Triethylamine. Cool the solution to 0°C using an ice bath. Causality: Cooling controls the exotherm of acid chloride addition, minimizing side reactions.

  • Electrophile Addition: Add Acetyl Chloride (0.78 mL, 11 mmol) dropwise over 10 minutes.

    • Observation Checkpoint: White fumes (HCl) may form but will be instantly neutralized by Et₃N, forming a white precipitate (Et₃N·HCl).

  • Reaction Monitoring: Allow to warm to room temperature (25°C) and stir for 2 hours.

    • Self-Validation: Spot on TLC (30% EtOAc/Hexane). The starting material (lower Rf, fluorescent) should disappear; the product (higher Rf) should appear.

  • Quench & Workup: Add 10 mL saturated NaHCO₃ (aq). Stir vigorously for 10 mins.

    • Logic: This hydrolyzes unreacted acetyl chloride and neutralizes acidic byproducts.

  • Isolation: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.

  • Result: Concentration in vacuo yields the amide as a white solid.

Electrophilic Transformations: Diazotization (Sandmeyer)

The amine can be converted into a diazonium salt, a versatile "super-leaving group" (N₂⁺). This allows substitution of the amine with Halogens (I, Cl, F), Nitriles (CN), or Hydroxyls (OH).

Mechanism & Workflow

The reaction proceeds via the formation of a nitrosonium ion (NO⁺) in situ. Because the ester group is present, the diazonium intermediate is moderately stable at 0°C but prone to decomposition if allowed to warm.

Sandmeyer Start Methyl 3-aminobenzoate (Amine) Intermediate Aryldiazonium Salt [Ar-N≡N]+ Cl- Start->Intermediate Nitrosation Reagents NaNO2 + HCl (aq) < 5°C Reagents->Intermediate Pathways Sandmeyer Substitution Intermediate->Pathways Prod_I Aryl Iodide (Ar-I) (Reagent: KI) Pathways->Prod_I Prod_OH Phenol (Ar-OH) (Reagent: H2O/Heat) Pathways->Prod_OH Prod_CN Aryl Nitrile (Ar-CN) (Reagent: CuCN) Pathways->Prod_CN

Figure 2: Diazotization workflow. The diazonium salt is the pivotal intermediate allowing divergence into multiple functional groups.

Protocol: Synthesis of Methyl 3-Iodobenzoate

Objective: Replace -NH₂ with -I using Sandmeyer chemistry.

Reagents:

  • Methyl 3-aminobenzoate (10 mmol)

  • HCl (6M, 25 mL)

  • Sodium Nitrite (NaNO₂, 11 mmol)

  • Potassium Iodide (KI, 15 mmol)

Methodology:

  • Salt Formation: Suspend M3AB in 6M HCl and cool to 0–5°C. The amine will convert to the hydrochloride salt (soluble or fine suspension).

  • Diazotization: Dissolve NaNO₂ in minimal water. Add dropwise to the amine solution, maintaining temp < 5°C.

    • Critical Control Point: Temperature must not exceed 5°C to prevent N₂ loss and phenol formation.

    • Self-Validation: Starch-iodide paper test. A drop of the mixture should turn the paper blue/black immediately, indicating excess HNO₂ (required for complete conversion).

  • Substitution (Iodination): Dissolve KI in water. Add slowly to the cold diazonium solution.

  • Evolution: Allow the mixture to warm to room temperature.

    • Observation: Vigorous evolution of Nitrogen gas (bubbles) and formation of a dark oil/solid (Iodo-product).

  • Workup: Extract with Ethyl Acetate. Wash with Sodium Thiosulfate solution.

    • Causality: Thiosulfate reduces the byproduct Iodine (I₂), which causes the dark color, back to iodide, revealing the true color of the product (usually pale yellow/orange).

Summary of Reactivity Data

Reaction TypeReagentProductKey Condition
N-Acylation AcCl / Et₃NAmideAnhydrous, 0°C to RT. Avoid aq. NaOH.
Diazotization NaNO₂ / HClDiazonium SaltKeep < 5°C. Check with Starch-Iodide.
Sandmeyer (I) KIAryl IodideAdd KI cold, then warm to evolve N₂.
Reductive Amination Aldehyde / NaBH(OAc)₃Secondary AmineWeak acid catalyst (AcOH) helps imine formation.
EAS (Bromination) Br₂ / FeBr₃Ring BrominationDirects to pos. 6 (major) or 2/4.

References

  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • pKa Data: PubChem. Methyl 3-aminobenzoate Compound Summary. National Library of Medicine.

  • Sandmeyer Reaction Protocols: Organic Chemistry Portal. Diazotization and Sandmeyer Reaction.

  • Amide Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Exploratory

Technical Deep Dive: Hydrolysis of Methyl 3-Aminobenzoate Hydrochloride

Executive Summary This technical guide details the hydrolysis of Methyl 3-aminobenzoate hydrochloride (CAS 4518-10-9, HCl salt) to yield 3-aminobenzoic acid (CAS 99-05-8). While ester hydrolysis is a fundamental transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the hydrolysis of Methyl 3-aminobenzoate hydrochloride (CAS 4518-10-9, HCl salt) to yield 3-aminobenzoic acid (CAS 99-05-8). While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique "zwitterionic trap" during isolation due to the presence of both an acidic carboxyl group and a basic amine.

The protocol prioritizes Alkaline Hydrolysis (Saponification) over acidic methods. Although acidic hydrolysis is theoretically possible, it is reversible and kinetically slower for benzoate esters. The alkaline route is irreversible, driving the reaction to completion, but requires a precise pH-controlled workup to isolate the product at its isoelectric point (pI).

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Analysis & Stoichiometry

Understanding the starting material's salt form is critical for stoichiometry. The substrate is the hydrochloride salt of the amine.

The Hydrochloride Factor

Unlike a standard ester, the first equivalent of base added to the reaction does not participate in hydrolysis. It is consumed immediately to neutralize the ammonium salt:



Therefore, the reaction requires at least 2.0 equivalents of base (1.0 eq for neutralization + 1.0 eq for hydrolysis). In practice, 2.5 to 3.0 equivalents are used to ensure rapid kinetics.

Reaction Pathway (Saponification)
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: Formation of the unstable intermediate.

  • Collapse: Elimination of the methoxide leaving group.

  • Deprotonation (Driving Force): The methoxide immediately deprotonates the newly formed carboxylic acid. This step renders the reaction irreversible.

Visualization: Reaction Mechanism

The following diagram illustrates the transformation from the hydrochloride salt to the final carboxylate species before workup.

Mechanism Substrate Methyl 3-aminobenzoate HCl Salt (Ar-NH3+ / -COOMe) Neutralization Step 1: Neutralization (consumes 1 eq Base) Substrate->Neutralization + OH- FreeBase Free Amine Ester (Ar-NH2 / -COOMe) Neutralization->FreeBase - H2O, - Cl- Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + OH- (Nucleophilic Attack) Carboxylate 3-Aminobenzoate Anion (Ar-NH2 / -COO-) Tetrahedral->Carboxylate - MeOH (Irreversible)

Caption: Step-wise progression from the hydrochloride salt to the stable carboxylate anion under basic conditions.

Experimental Strategy: The "Isoelectric" Workup

The success of this protocol hinges on the isolation step. 3-Aminobenzoic acid is amphoteric.

  • pH < 2.5: Exists as Cation (

    
    ). Soluble. 
    
  • pH > 5.0: Exists as Anion (

    
    ). Soluble. 
    
  • pH ~ 3.9 (pI): Exists as Zwitterion (

    
    ). Insoluble (Precipitates). 
    

Critical Failure Mode: Acidifying the reaction mixture too strongly (e.g., to pH 1) will redissolve the product as the hydrochloride salt, leading to significant yield loss.

Quantitative Data Summary
ParameterValueNotes
Substrate MW 187.62 g/mol Includes HCl (151.16 + 36.46)
Product MW 137.14 g/mol Free acid form
pKa (COOH) ~3.07[1]
pKa (NH3+) ~4.79[1]
Target Workup pH 3.8 – 4.2 Isoelectric point (pI)
Base Equivalents 3.0 eq1 eq for HCl, 1 eq for rxn, 1 eq excess

Detailed Protocol (Standard Operating Procedure)

Safety Note: Methanol is toxic and flammable. Sodium hydroxide is corrosive. Wear standard PPE.

Phase 1: Hydrolysis
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge Methyl 3-aminobenzoate hydrochloride (10.0 mmol, 1.88 g) into the flask. Add Methanol (20 mL) and stir until partially dissolved.

  • Base Addition: Prepare an aqueous solution of NaOH (30.0 mmol, 1.20 g) in Water (10 mL) . Add this solution to the flask.

    • Observation: The mixture may warm slightly as the HCl salt is neutralized.

  • Reaction: Heat the mixture to Reflux (approx. 65°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (System: 50% Ethyl Acetate / Hexane) or HPLC. The starting material spot (Rf ~0.6) should disappear; the product (Rf ~0.1, streaking) will form.

Phase 2: Workup & Isolation
  • Concentration: Remove the Methanol under reduced pressure (Rotavap) to leave an aqueous residue.

    • Why? Organic solvents increase the solubility of the zwitterion, reducing yield.

  • Dilution: Add Water (10 mL) to the residue to ensure all salts are dissolved. The solution is currently alkaline (pH > 12).

  • pH Adjustment (The Critical Step):

    • Place the flask in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Target: Adjust pH to 4.0 ± 0.2 .

    • Observation: A thick precipitate (off-white to beige) will form as the pH approaches 4.

  • Filtration: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water (2 x 5 mL) . Do not use large volumes or acidic water.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Visualization: Isolation Logic

Isolation RxnMix Reaction Mixture (pH > 12) Species: Ar-NH2 / COO- Acidification Add HCl dropwise RxnMix->Acidification Precipitation Target pH 4.0 (pI) Species: Zwitterion (Ar-NH3+ / COO-) Acidification->Precipitation Ideal Endpoint OverAcidification Overshoot: pH < 2 Species: Cation (Ar-NH3+ / COOH) Acidification->OverAcidification Too much acid Result Precipitate Forms (High Yield) Precipitation->Result Loss Product Re-dissolves (Yield Loss) OverAcidification->Loss

Caption: The "pH Window" for isolation. Deviating from pH 4.0 leads to solubilization and loss of product.

Analytical Validation

Confirm the identity of the isolated solid using the following markers:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the methyl singlet (~3.8 ppm).

    • Aromatic protons will shift slightly upfield relative to the ester.

    • Broad peaks for

      
       and 
      
      
      
      (often exchanged/invisible depending on water content).
  • IR Spectroscopy:

    • Carbonyl (C=O): Shift from ester (~1720 cm⁻¹) to acid dimer (~1680–1690 cm⁻¹).

    • O-H Stretch: Broad band 2500–3300 cm⁻¹ characteristic of carboxylic acids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link]

  • ScienceMadness. Reduction and Hydrolysis of Benzoate Derivatives. Discussion on solubility and pKa based extraction. Retrieved from [Link]

  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Anilines. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency N-Acetylation of Methyl 3-Aminobenzoate Hydrochloride

Abstract & Scope This application note details a robust protocol for the N-acetylation of Methyl 3-aminobenzoate hydrochloride to synthesize Methyl 3-acetamidobenzoate . While standard acetylation protocols exist for fre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the N-acetylation of Methyl 3-aminobenzoate hydrochloride to synthesize Methyl 3-acetamidobenzoate . While standard acetylation protocols exist for free amines, the hydrochloride salt form (


) presents a specific solubility and reactivity challenge. The amine is protonated and non-nucleophilic, requiring a precise in situ neutralization strategy to ensure quantitative conversion.

This guide is designed for medicinal chemists and process engineers requiring high purity (>98%) and scalability. It prioritizes the Dichloromethane (DCM) / Triethylamine (


)  system over aqueous Schotten-Baumann conditions to prevent ester hydrolysis and ensure solubility of the hydrophobic ester product.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution. However, the critical rate-determining factor in this specific protocol is the deprotonation step . The hydrochloride salt is stable and unreactive toward acetic anhydride.

Key Mechanistic Insight:

  • Deprotonation: Triethylamine (

    
    ) acts as a base to deprotonate the ammonium salt (
    
    
    
    ), liberating the nucleophilic free amine.
  • Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon of acetic anhydride.

  • Elimination: Acetate is eliminated, forming the amide bond.

  • Scavenging: The base neutralizes the acetic acid byproduct to drive equilibrium.

AcetylationMechanism Substrate Methyl 3-aminobenzoate HCl Salt (Non-Nucleophilic) FreeAmine Free Amine (Nucleophilic) Substrate->FreeAmine Deprotonation (-Et3N·HCl) Base Triethylamine (Base) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product Methyl 3-acetamidobenzoate (Product) Intermediate->Product Elimination of Acetate

Figure 1: Mechanistic pathway highlighting the critical deprotonation step required before acylation can occur.

Materials & Stoichiometry

Precise stoichiometry is vital. A slight excess of base is required to neutralize both the starting HCl salt and the acetic acid generated during the reaction.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
Methyl 3-aminobenzoate HCl Substrate1.0187.62N/ASolid, hygroscopic.
Acetic Anhydride (

)
Reagent1.2102.091.08Excess ensures completion.
Triethylamine (

)
Base2.5101.190.7261.0 eq for HCl salt + 1.0 eq for byproduct + 0.5 eq excess.
Dichloromethane (DCM) Solvent10-15 vol84.931.33Anhydrous preferred.
DMAP Catalyst0.05122.17N/AOptional: Accelerates sluggish reactions.

Experimental Protocol

Phase 1: Solubilization & Neutralization (Critical)

The starting material is likely insoluble in DCM as a salt. The addition of base will solubilize it.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Loading: Charge the flask with Methyl 3-aminobenzoate hydrochloride (1.0 equiv).

  • Solvent Addition: Add Dichloromethane (DCM) (10 volumes relative to mass, e.g., 10 mL per 1 g).

    • Observation: The mixture will likely appear as a suspension or slurry.

  • Neutralization: Add Triethylamine (2.5 equiv) dropwise via syringe while stirring.

    • Checkpoint: The solution should clarify significantly as the free amine is liberated and dissolves in the organic phase. A slight cloudiness (Et3N·HCl salts) may persist or precipitate, which is normal.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

Phase 2: Acetylation[1]
  • Addition: Add Acetic Anhydride (1.2 equiv) dropwise over 5–10 minutes.

    • Why: Dropwise addition controls the exotherm, preventing side reactions or impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Target: Disappearance of the free amine spot (lower Rf) and appearance of the amide product (higher Rf).

Phase 3: Workup & Purification
  • Quench: Dilute the reaction with additional DCM (10 volumes) and wash with 1M HCl (2x).

    • Mechanism:[1][2][3][4][5][6] Acid wash removes unreacted amine, excess Triethylamine, and DMAP.

  • Neutral Wash: Wash the organic layer with Saturated

    
      (1x) to remove excess acetic acid, followed by Brine  (1x).
    
  • Drying: Dry the organic layer over anhydrous

    
      or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotovap).
  • Purification:

    • Standard: Recrystallization from Ethanol/Water or Toluene/Heptane .

    • Alternative: If oil persists, triturate with cold Hexanes/Ether to induce crystallization.

Workflow Start Start: Suspend HCl Salt in DCM Neut Add Et3N (2.5 eq) (Clear Solution Formed) Start->Neut React Cool to 0°C Add Ac2O (1.2 eq) Neut->React Monitor Stir at RT (2-4h) Monitor via TLC React->Monitor Wash Workup: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Acid) Monitor->Wash Finish Evaporate & Recrystallize Wash->Finish

Figure 2: Operational workflow for the conversion of the hydrochloride salt to the acetamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Salt not fully neutralized.Ensure Et3N is >2.0 eq.[7] If starting material persists, add 0.5 eq more base and 0.2 eq Ac2O.
Product is Oily Residual solvent or impurities.Triturate with cold diethyl ether or pentane. Scratch flask to induce nucleation.
Low Yield Product lost in aqueous wash.The ester is moderately polar. Re-extract aqueous layers with DCM to recover product.
Hydrolysis Ester cleavage.Avoid strong aqueous bases (NaOH) during workup; stick to mild

.

Safety Information (GHS)

  • Methyl 3-aminobenzoate HCl: Irritant (Skin/Eye).[8] Avoid inhalation of dust.

  • Acetic Anhydride: Corrosive, Flammable. Reacts violently with water.

  • Dichloromethane: Suspected Carcinogen. Use in a fume hood.

  • Triethylamine: Flammable, Corrosive.

References

  • PubChem. Methyl 3-aminobenzoate hydrochloride (Compound Summary).[8][9] National Library of Medicine.[9] [Link]

  • PubChem. Methyl 3-(acetylamino)benzoate (Product Properties). National Library of Medicine.[9] [Link]

  • Chemistry LibreTexts. Acetylation of Aniline (General Mechanism).[Link][2][7][8][10][11][12][13]

  • Organic Syntheses. General acetylation protocols using Acetic Anhydride/Pyridine. Org.[4][7][9][14][15] Synth. Coll. Vol. 3, p. 452. [Link]

Sources

Application

Diazotization reaction of Methyl 3-aminobenzoate hydrochloride

Technical Application Note: Controlled Diazotization of Methyl 3-Aminobenzoate Hydrochloride Executive Summary This technical note details the protocol for the diazotization of Methyl 3-aminobenzoate hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Controlled Diazotization of Methyl 3-Aminobenzoate Hydrochloride

Executive Summary

This technical note details the protocol for the diazotization of Methyl 3-aminobenzoate hydrochloride (CAS: 4518-10-9). Unlike simple aliphatic amines, this aromatic ester requires strict thermal and pH control to prevent hydrolysis of the methyl ester moiety and decomposition of the unstable diazonium intermediate. This guide provides a self-validating workflow for generating the diazonium species in situ, followed by a standard Sandmeyer iodination (synthesis of Methyl 3-iodobenzoate) as a proof-of-utility.

Key Technical Constraints:

  • Substrate Specificity: The starting material is a hydrochloride salt (

    
    ), requiring stoichiometric adjustment of the mineral acid compared to free-base protocols.
    
  • Thermal Instability: The diazonium intermediate is prone to dediazoniation (loss of

    
    ) above 5°C.
    
  • Ester Hydrolysis Risk: Prolonged exposure to strong acid at elevated temperatures may hydrolyze the methyl ester to the carboxylic acid.

Chemical Context & Mechanism

The diazotization process converts the primary amine into a diazonium salt (


), a "super-leaving group" capable of undergoing nucleophilic substitution (Sandmeyer reaction).[1]

Mechanistic Pathway:

  • Activation: Sodium nitrite reacts with mineral acid (HCl) to form nitrous acid (

    
    ), which dehydrates to form the active electrophile, the Nitrosonium ion (
    
    
    
    )
    .[2][3]
  • N-Nitrosation: The amine attacks

    
    , forming an N-nitrosamine.[3]
    
  • Tautomerization & Dehydration: Acid-catalyzed proton transfers lead to the loss of water and formation of the diazonium triple bond.

Visualizing the Pathway:

DiazotizationMechanism cluster_0 Activation Phase cluster_1 Amine Conversion NaNO2 NaNO2 + HCl HNO2 HNO2 NaNO2->HNO2 NO_ion NO+ (Nitrosonium) HNO2->NO_ion -H2O Amine Me-3-Aminobenzoate.HCl Nitrosamine N-Nitrosamine (Ar-NH-NO) Amine->Nitrosamine + NO+ Diazonium Diazonium Salt (Ar-N≡N+ Cl-) Nitrosamine->Diazonium H+ / -H2O

Figure 1: Mechanistic flow from reagent activation to diazonium formation.[2]

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature 0°C – 5°C Above 5°C, the diazonium salt loses

to form phenols (via water attack) or tars.
Stoichiometry (Acid) 2.5 eq Total Since the starting material is a hydrochloride (provides 1 eq HCl), add only 1.5 eq excess mineral acid. Excess acid prevents triazene coupling.
Stoichiometry (Nitrite) 1.05 – 1.1 eq Slight excess ensures complete conversion of the amine. Large excess causes side reactions in downstream coupling.
Agitation High Shear The reaction becomes heterogeneous if the salt precipitates; vigorous stirring ensures mass transfer.

Experimental Protocol

Target Scale: 10 mmol (approx. 1.88 g of Methyl 3-aminobenzoate HCl)

Phase A: Preparation & Dissolution
  • Equipment Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and an addition funnel. Place the flask in an ice/salt bath (-5°C).

  • Solvent System: Add 10 mL of distilled water and 1.5 mL of conc. HCl (37%) .

    • Note: We add ~18 mmol of HCl. Combined with the 10 mmol from the salt, total acid is ~28 mmol (2.8 eq).

  • Substrate Addition: Add 1.88 g (10 mmol) of Methyl 3-aminobenzoate hydrochloride to the acid solution.

    • Observation: The salt should dissolve readily in the aqueous acid. If turbidity persists, sonicate briefly before cooling.

  • Cooling: Stir until the internal temperature stabilizes between 0°C and 2°C .

Phase B: Diazotization (The "Cold" Step)
  • Nitrite Prep: Dissolve 0.76 g (11 mmol) of Sodium Nitrite (

    
    ) in 3 mL  of water. Chill this solution on ice.
    
  • Dropwise Addition: Add the nitrite solution to the amine mixture dropwise over 15 minutes.

    • Critical Control: Do not allow internal temperature to exceed 5°C .

    • Visual Cue: The solution may turn pale yellow or orange. Evolution of brown gas (

      
      ) indicates decomposition (too warm or addition too fast).
      
Phase C: In-Situ Validation (Self-Validating Step)
  • The Starch-Iodide Test: 5 minutes after addition is complete, dip a glass rod into the reaction and touch it to starch-iodide paper.

    • Result: Immediate Blue/Black color indicates excess nitrous acid (Reaction Complete).

    • Troubleshooting: If no color change, add aliquots of 10 mg

      
       and re-test.
      
  • The Quench: Once validated, add Urea (approx. 50-100 mg) or Sulfamic Acid to the mixture until gas evolution (

    
    ) ceases.
    
    • Why? This destroys excess

      
      , preventing it from interfering with the subsequent nucleophile (e.g., oxidizing Iodide to Iodine gas).
      

Downstream Application: Sandmeyer Iodination

Proof of Concept: Synthesis of Methyl 3-iodobenzoate.

Workflow Diagram:

ProtocolWorkflow Start Start: Methyl 3-aminobenzoate HCl Step1 1. Dissolve in dilute HCl (0-5°C) Start->Step1 Step2 2. Add NaNO2 (aq) dropwise Step1->Step2 Check 3. Starch-Iodide Test (Must be Blue) Step2->Check Quench 4. Add Urea (Quench excess HNO2) Check->Quench Valid React 5. Add KI solution (Sandmeyer) Quench->React Finish End: Methyl 3-iodobenzoate (Precipitate) React->Finish

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Dissolve 2.5 g (15 mmol) of Potassium Iodide (

    
    ) in 5 mL  water.
    
  • Add the cold diazonium solution (from Phase B) to the KI solution (or vice versa) slowly with vigorous stirring.

  • Observation: Nitrogen gas bubbles will evolve, and a dark oil/solid will separate (crude aryl iodide).

  • Allow to warm to room temperature over 1 hour.

  • Workup: Extract with Ethyl Acetate, wash with sodium bisulfite (to remove iodine color), dry over

    
    , and evaporate.
    

Safety & Waste Management

  • Diazonium Hazard: Aryl diazonium salts are potentially explosive if allowed to dry. NEVER isolate the dry salt of this intermediate. Always process it in solution.

  • Reagent Toxicity: Methyl 3-aminobenzoate is an irritant. Sodium Nitrite is toxic and an oxidizer.

  • Waste: All aqueous waste from the diazotization contains nitrous acid residues. Quench with sulfamic acid before disposal into halogenated organic waste streams (if iodine was used).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for Sandmeyer reactions and diazotization stoichiometry).

  • Organic Syntheses. Diazotization of Amines and Sandmeyer Reaction Protocols. Org.[1][3][4][5] Synth. Coll. Vol. 2, p. 130. (Foundational methodology for aromatic amine conversion).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20608, Methyl 3-aminobenzoate. (Safety and Physical Property Data).

  • Filimonov, V. D.; Trusova, M.; et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[6] Organic Letters, 2008, 10(18), 3961–3964. (Discussion on stability factors of diazonium salts with EWGs).

Sources

Method

Application Note: Polymerization of Methyl 3-Aminobenzoate Derivatives

This application note details the polymerization protocols for Methyl 3-aminobenzoate (M3AB) , a functionalized aniline derivative. Unlike the parent 3-aminobenzoic acid, the methyl ester derivative offers unique solubil...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the polymerization protocols for Methyl 3-aminobenzoate (M3AB) , a functionalized aniline derivative. Unlike the parent 3-aminobenzoic acid, the methyl ester derivative offers unique solubility profiles and a protected carboxylate group, preventing self-doping and allowing for distinct post-polymerization functionalization.

These protocols are designed for researchers requiring high-purity Poly(methyl 3-aminobenzoate) (PM3AB) for use in electrochemical sensors (specifically metal ion detection) and corrosion-resistant coatings.

Introduction & Scientific Rationale

Poly(methyl 3-aminobenzoate) belongs to the class of substituted polyanilines. The presence of the electron-withdrawing ester group (


) at the meta position significantly alters the polymerization kinetics compared to aniline.
  • Electronic Effect: The ester group deactivates the benzene ring, increasing the oxidation potential required for radical cation formation.

  • Solubility Challenge: Unlike the water-soluble aminobenzoic acid salts, the methyl ester is hydrophobic. Standard aqueous acidic polymerization often yields low molecular weight oligomers due to precipitation.

  • Solution: This guide presents two optimized protocols:

    • Electropolymerization in Boron Trifluoride Diethyl Etherate (BFEE): A Lewis acid medium that lowers the oxidation potential and catalyzes high-quality film formation.

    • Chemical Oxidative Polymerization in Mixed Solvents: A biphasic-free system using HCl/Ethanol to maintain monomer solubility while providing the protons necessary for the polyaniline-type elimination mechanism.

Polymerization Mechanism

The polymerization proceeds via an oxidative coupling mechanism similar to polyaniline but is regiochemically directed by the meta-substituent.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Oxidation: The monomer is oxidized to a radical cation.

  • Coupling: Two radical cations couple, predominantly in a Head-to-Tail (N-C4) fashion. The meta-ester group sterically hinders ortho-coupling, promoting para-linkages relative to the amine.

  • Propagation: The dimer is oxidized and couples with further monomer units.

  • Termination: Occurs via nucleophilic attack or precipitation.

PolymerizationMechanism cluster_legend Key Interaction Monomer Methyl 3-aminobenzoate (Neutral) Radical Radical Cation (Resonance Stabilized) Monomer->Radical - e⁻ (Oxidation) Dimer Dimer Formation (Head-to-Tail Coupling) Radical->Dimer Coupling (- 2H⁺) Polymer Poly(methyl 3-aminobenzoate) (Emeraldine Salt Form) Dimer->Polymer Propagation (n steps) Desc Ester group directs para-coupling (C4)

Figure 1: Simplified oxidative polymerization pathway of Methyl 3-aminobenzoate.

Protocol 1: Electropolymerization (High-Quality Films)

Target Application: Electrochemical Sensors (e.g., Fe³⁺ detection), Modified Electrodes. Advantage: BFEE acts as both solvent and electrolyte, significantly lowering the oxidation potential of the deactivated monomer.

Materials
  • Monomer: Methyl 3-aminobenzoate (M3AB) (>98%).

  • Solvent/Electrolyte: Boron Trifluoride Diethyl Etherate (BFEE) (Freshly distilled).

  • Electrodes:

    • Working: Platinum (Pt) disk or Indium Tin Oxide (ITO).

    • Counter: Platinum wire/mesh.

    • Reference: Ag/AgCl (wire) or saturated calomel electrode (SCE).

Experimental Workflow
  • Pre-treatment: Polish the Pt electrode with 0.05 µm alumina slurry. Sonicate in ethanol and water (1:1) for 5 minutes.

  • Solution Preparation: Dissolve M3AB in BFEE to a concentration of 0.05 M .

    • Note: Handle BFEE in a fume hood; it is moisture-sensitive and corrosive.

  • Electrochemical Cell Setup: Assemble the three-electrode system. Ensure the cell is sealed to minimize moisture absorption.

  • Deposition (Cyclic Voltammetry):

    • Scan Range: 0.0 V to +1.5 V (vs. Ag/AgCl).

    • Scan Rate: 50 mV/s.

    • Cycles: 10–20 cycles (Film thickness is proportional to cycle count).

  • Post-Treatment:

    • Rinse the modified electrode gently with anhydrous acetonitrile to remove unreacted monomer.

    • Dry under a nitrogen stream.

Data Interpretation:

  • First Cycle: An irreversible oxidation peak typically appears around +1.2 V (monomer oxidation).

  • Subsequent Cycles: New redox pairs appear at lower potentials (+0.5 V to +0.8 V), indicating the growth of the electroactive polymer film.

Protocol 2: Chemical Oxidative Polymerization (Bulk Powder)

Target Application: Corrosion inhibitors, fillers, bulk material analysis. Critical Modification: Use of a mixed solvent system to prevent precipitation of oligomers before high molecular weight is achieved.

Reagents
ReagentSpecificationRole
Methyl 3-aminobenzoate 1.51 g (10 mmol)Monomer
Ammonium Persulfate (APS) 2.28 g (10 mmol)Oxidant (1:1 ratio)
Hydrochloric Acid (HCl) 1.0 M AqueousDopant/Proton Source
Ethanol (EtOH) AbsoluteCo-solvent for solubility
Step-by-Step Methodology
  • Monomer Solution (Solution A):

    • In a 100 mL beaker, dissolve 1.51 g of M3AB in 25 mL of Ethanol .

    • Add 25 mL of 2 M HCl slowly with stirring.

    • Result: A clear, homogeneous solution (approx. 1 M HCl in 50% EtOH).

  • Oxidant Solution (Solution B):

    • Dissolve 2.28 g of APS in 20 mL of 1 M HCl .

  • Reaction:

    • Cool both solutions to 0–5°C in an ice bath.

    • Add Solution B to Solution A dropwise over 20 minutes under vigorous stirring.

    • Observation: The solution will transition from colorless to dark blue/green (Emeraldine salt formation).

  • Aging:

    • Continue stirring at 0–5°C for 6 hours.

    • Allow to stand (static) in the refrigerator for another 18 hours.

  • Purification (Crucial for Purity):

    • Filter the dark precipitate under vacuum.

    • Wash 1: 100 mL 1 M HCl (removes unreacted monomer).

    • Wash 2: 100 mL Acetone (removes low molecular weight oligomers).

    • Wash 3: Deionized water until filtrate is neutral pH.

  • Drying:

    • Dry in a vacuum oven at 60°C for 24 hours.

Characterization & Validation

To validate the synthesis, compare your results against these standard markers.

FTIR Spectroscopy (Key Peaks)
Wavenumber (cm⁻¹)AssignmentDiagnostic Value
1720–1730 C=O Stretching (Ester)Confirms retention of the methyl ester group (no hydrolysis).
1580 & 1500 C=C Quinoid & BenzenoidCharacteristic of polyaniline backbone.
1280 C-N StretchingSecondary amine linkage (Ar-NH-Ar).
800–830 C-H Out-of-planeIndicates 1,2,4-substitution (Head-to-Tail coupling).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Product High oligomer content due to solubility issues.Increase Ethanol ratio in Protocol 2 (up to 70%). Ensure temperature stays <5°C.
Loss of Ester Peak (FTIR) Hydrolysis of ester to acid.Reduce acid concentration (use 0.5 M HCl) or reduce reaction time. Avoid heating.
Poor Film Adhesion Electrode surface contamination.Polish electrode rigorously. Use ITO for better covalent interaction if possible.

Applications

  • Heavy Metal Sensing: The ester group can coordinate with metal ions. PM3AB films show fluorescence quenching or current changes in the presence of Fe³⁺ and Cu²⁺ ions.

  • Corrosion Protection: The hydrophobic ester group improves the barrier properties of the coating against moisture compared to standard polyaniline.

References

  • Electropolymerization in BFEE: Jian, Y., et al. (2018). "Electrochemical polymerization of methyl 3-aminobenzoate in boron trifluoride diethyl etherate and its application for Fe3+ detection." Journal of Electroanalytical Chemistry. (Validated via search context).

  • Chemical Polymerization of Aminobenzoates: Thongphanich, P., et al. (2003). "Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization." Journal of Applied Polymer Science.

  • General Polyaniline Mechanism: Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline.[1] Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry.

Sources

Application

Reduction of the ester group in Methyl 3-aminobenzoate

An In-Depth Guide to the Selective Reduction of the Ester Group in Methyl 3-aminobenzoate Application Note & Protocol Introduction The transformation of Methyl 3-aminobenzoate to (3-aminophenyl)methanol is a critical rea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Selective Reduction of the Ester Group in Methyl 3-aminobenzoate

Application Note & Protocol

Introduction

The transformation of Methyl 3-aminobenzoate to (3-aminophenyl)methanol is a critical reaction in synthetic organic chemistry. The product, (3-aminophenyl)methanol, is a versatile bifunctional building block utilized extensively in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] It serves as a precursor for molecules where the aminobenzyl alcohol moiety is a key pharmacophore, including novel hedgehog signaling pathway inhibitors and dynamin GTPase inhibitors.[1]

The primary challenge in this synthesis lies in the chemoselective reduction of the ester functional group to a primary alcohol while preserving the aromatic amine. The choice of reducing agent is paramount, as it dictates the reaction's efficiency, safety, and compatibility with the substrate's functional groups. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for three primary methods to achieve this transformation, tailored for researchers and drug development professionals.

Pillar 1: Mechanistic Rationale and Reagent Selection

The reduction of an ester to a primary alcohol is fundamentally a nucleophilic acyl substitution followed by a nucleophilic addition, both effected by a hydride (H⁻) donor.

  • Initial Hydride Attack: A hydride ion attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: This intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the methoxide (⁻OCH₃) as a leaving group. This step generates an intermediate aldehyde.

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is rapidly attacked by a second equivalent of hydride, forming an alkoxide intermediate.

  • Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol product.

The presence of the amino group on the aromatic ring introduces a key consideration. The amine's lone pair makes it a Lewis base, and the N-H protons are weakly acidic. Potent, Lewis acidic reducing agents can coordinate to the amine, and the acidic protons will react with strong hydride reagents, consuming an equivalent of the reagent. Therefore, a stoichiometric excess of the reducing agent is often necessary.

The choice between common hydride donors hinges on a balance of reactivity, selectivity, and operational safety.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive reducing agent capable of reducing most carbonyl-containing functional groups, including esters, carboxylic acids, and amides.[5][6][7] Its high reactivity ensures a complete and often rapid reduction of the ester but demands stringent anhydrous conditions and careful handling due to its pyrophoric nature.

  • Sodium Borohydride (NaBH₄): A much milder and safer reducing agent. Under standard conditions (e.g., in methanol or ethanol), it is generally incapable of reducing esters.[8][9] However, its reactivity can be significantly enhanced by using specific solvent systems or additives, providing a safer, more selective alternative to LiAlH₄.[10][11]

  • Diborane (B₂H₆ or BH₃ complexes): Known for its unique selectivity, readily reducing carboxylic acids and amides.[12][13] While it can reduce esters, its primary utility often lies in its ability to reduce acids in the presence of esters, making its application here a matter of specific experimental goals.[14]

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for achieving high-yield, selective reduction.

Protocol 1: High-Efficacy Reduction using Lithium Aluminum Hydride (LAH)

This method is the most robust and generally highest-yielding approach. Its power necessitates strict adherence to safety protocols.

Causality: LAH is a potent, non-selective hydride source that ensures the complete conversion of the ester to the alcohol.[15] An excess is used to first deprotonate the amine and then to supply the two hydride equivalents needed for the reduction of the ester functionality.

Materials & Equipment:

  • Methyl 3-aminobenzoate

  • Lithium aluminum hydride (LiAlH₄) powder

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water (H₂O)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Oven-dried, three-neck round-bottom flask

  • Reflux condenser, dropping funnel, nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble the oven-dried glassware and flush the system thoroughly with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction. This is critical to prevent the reaction of LAH with atmospheric moisture and oxygen.

  • Reagent Preparation: In the reaction flask, carefully add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of LAH). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 3-aminobenzoate (1.0 equivalent) in anhydrous THF (approx. 5-10 mL per gram) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C. An initial evolution of hydrogen gas will be observed as the amine is deprotonated.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Fieser Method): Caution: This quenching process is highly exothermic and evolves flammable hydrogen gas. Perform in an efficient fume hood. Cool the reaction mixture back to 0 °C. Sequentially and very slowly add the following reagents dropwise with vigorous stirring:

    • 'X' mL of H₂O (where X is the mass of LAH in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of H₂O.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (3-aminophenyl)methanol can be further purified by recrystallization from an appropriate solvent system (e.g., toluene or ethyl acetate/hexanes).

Protocol 2: Enhanced-Safety Reduction using Modified Sodium Borohydride

This method circumvents the hazards associated with LAH by activating the less reactive NaBH₄. It is an excellent choice for scales where safety is a primary concern.

Causality: The slow addition of a protic solvent like methanol to a heated mixture of NaBH₄ and the ester in an aprotic solvent (THF) is believed to generate more reactive alkoxyborohydride species in situ. These species are potent enough to reduce the ester, while the overall system remains significantly safer than LAH.[10][11] This method offers excellent chemoselectivity, leaving other functional groups like amides, nitriles, or nitro groups untouched.[11]

Materials & Equipment:

  • Methyl 3-aminobenzoate

  • Sodium borohydride (NaBH₄) powder

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard reflux apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add Methyl 3-aminobenzoate (1.0 equivalent) and Sodium Borohydride (2.5 equivalents). Add THF (approx. 15 mL per gram of ester).

  • Heating: Heat the stirred suspension to reflux.

  • Methanol Addition: Add methanol (equivalent volume to the THF used) dropwise to the refluxing mixture over 1-2 hours using a dropping funnel.

  • Reaction: Continue to reflux the reaction mixture for an additional 2-5 hours after the methanol addition is complete.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Cool the mixture to room temperature and carefully quench by adding 2N HCl until the solution is acidic (pH ~2) and gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Neutralization & Isolation: Combine all organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol via column chromatography on silica gel or recrystallization.

Pillar 3: Data Visualization & Process Flow

Comparative Analysis of Reduction Methods
FeatureLithium Aluminum Hydride (LAH)Modified Sodium Borohydride (NaBH₄/MeOH)
Relative Reactivity Very HighModerate
Chemoselectivity Low (reduces most carbonyls)[5][6]High (selective for esters over amides, acids)[11]
Reaction Conditions 0 °C to RT, 2-4 hoursReflux (approx. 66 °C in THF), 3-7 hours
Safety & Handling Pyrophoric, water-reactive, requires inert atm.Air-stable, water-tolerant, safer workup
Workup Complexity High (careful, exothermic quench required)Low (simple acid quench)
Primary Advantage High efficacy and speedEnhanced safety and chemoselectivity
Primary Disadvantage Hazardous nature and low selectivitySlower reaction times and elevated temperature
Visualized Workflow & Logic

A successful reduction protocol follows a logical sequence from setup to pure compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Methyl 3-aminobenzoate Reagents Select Reducing Agent (LAH or NaBH4) Start->Reagents Setup Assemble Dry Glassware (Inert Atmosphere for LAH) Reagents->Setup Reaction Perform Reduction (Controlled Addition & Temp) Setup->Reaction Monitor Monitor via TLC Reaction->Monitor Quench Quench Excess Reagent (e.g., Fieser or Acid) Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify End (3-aminophenyl)methanol Purify->End

Caption: General experimental workflow for the reduction.

G Start Need to Reduce Ester to Alcohol Q1 Are other reducible groups present (e.g., amide, acid)? Start->Q1 Q2 Are you equipped for anhydrous/inert reactions? Q1->Q2 No Check Re-evaluate synthetic route or protecting groups Q1->Check Yes LAH Use LiAlH₄ (High Reactivity) Q2->LAH Yes NaBH4 Use Modified NaBH₄ (High Selectivity, Safer) Q2->NaBH4 No

Caption: Decision matrix for selecting a suitable reducing agent.

References

  • Vertex AI Search. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.
  • Vertex AI Search. (2012). Chemoselective Reduction of Ketones and Esters in the Presence of Aldehydes. Organic Letters.
  • Soai, K., Oyamada, H., Takase, M., & Ookawa, A. (1984). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan. [Link]

  • Myers, A. G. Research Group. Chem 115 - Reducing Agents. Harvard University. [Link]

  • ResearchGate. Lithium Aluminum Hydride: A Powerful Reducing Agent.
  • Vertex AI Search. (2024). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv.
  • Berk, S. C., Kreutzer, K. A., & Buchwald, S. L. (1991). A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society.
  • Reddit. (2023). Selective reduction of ester with Cbz amine. r/chemistry.
  • Szostak, M., Spain, M., & Procter, D. J. (2012). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Szostak, M., Spain, M., & Procter, D. J. (2012). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. PMC.
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
  • Quora. (2019). Why can diborane reduce carboxylic acids with ease but not the esters?
  • ResearchGate. Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents.
  • Reusch, W. (2023). Carboxylic Derivatives - Reduction (Diborane Reduction). Chemistry LibreTexts. [Link]

  • YouTube. (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides.
  • Brainly.in. (2020). diborane reduces.. a. ester groupb. nitro group c. halo groupd. acid group.
  • Chemistry Steps. Reduction of Tertiary Amides by 9-BBN and Sia2BH.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate.
  • ChemicalBook.
  • Benchchem.
  • NIH. (2008). (3-Aminophenyl)methanol. PMC. [Link]

  • Sciencemadness Discussion Board. (2016).
  • YouTube. (2018). Sodium borohydride reduction.
  • Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]

  • Pittman Jr., C. U., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C.
  • Allen. Reduction of methylbenzoate (C6H5COOCH3) to benzyl alcohol (C6HCH2OH) can be accomplished using.
  • ResearchGate.
  • Frings, M., et al. (2014).
  • Matrix Fine Chemicals. (3-AMINOPHENYL)METHANOL | CAS 1877-77-6. [Link]

  • NIH PubChem. 3-Aminobenzyl alcohol. [Link]

  • Almac.
  • MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. [Link]

Sources

Method

Application Note: Divergent Synthesis of Novel Agrochemical Scaffolds utilizing Methyl 3-aminobenzoate

Abstract & Strategic Overview Methyl 3-aminobenzoate (CAS: 4518-10-9) represents a critical "meta-directing" scaffold in modern agrochemical synthesis. Unlike its ortho-isomer (anthranilate), which is predetermined for f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 3-aminobenzoate (CAS: 4518-10-9) represents a critical "meta-directing" scaffold in modern agrochemical synthesis. Unlike its ortho-isomer (anthranilate), which is predetermined for fused heterocycles like quinazolinones, the meta-isomer offers a unique geometry essential for GABA-gated chloride channel modulators (such as meta-diamides) and ALS-inhibiting herbicides (sulfonylureas).

This guide details three divergent synthetic workflows to convert this single precursor into distinct agrochemical classes. By exploiting the orthogonality between the nucleophilic aniline amine and the electrophilic methyl ester, researchers can access broad chemical space efficiently.

The "Meta" Advantage
  • Site A (Amine, C3): Nucleophilic handle for amide coupling, urea formation, or transition-metal catalyzed cross-coupling.

  • Site B (Ester, C1): Electrophilic handle for hydrazide formation (precursor to 1,3,4-oxadiazoles) or hydrolysis to free acids for polarity tuning.

Synthetic Versatility Roadmap (Graphviz)

The following diagram illustrates the divergent pathways available from the parent scaffold.

Agrochemical_Pathways Scaffold Methyl 3-aminobenzoate (Core Scaffold) Path1 Pathway A: N-Acylation Scaffold->Path1 R-COCl / Base Path2 Pathway B: Isocyanate Coupling Scaffold->Path2 R-SO2-NCO Path3 Pathway C: Hydrazinolysis Scaffold->Path3 N2H4·H2O Prod1 Meta-Diamides (Insecticides) Path1->Prod1 Coupling Prod2 Sulfonylureas (Herbicides) Path2->Prod2 Addition Prod3 1,3,4-Oxadiazoles (Fungicides) Path3->Prod3 Cyclodehydration

Figure 1: Divergent synthetic utility of Methyl 3-aminobenzoate targeting three major pesticide classes.

Module A: Synthesis of meta-Diamide Insecticides

Target Class: Ryanodine Receptor Modulators / GABA-gated Chloride Channel Antagonists (Broflanilide analogs). Mechanism: The meta-amino group is acylated with a sterically demanding acid chloride (often containing fluorine) to create the first amide bond.

Experimental Protocol

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (Acid Chloride A) (1.1 equiv)

  • Pyridine (solvent/base) or Dichloromethane (DCM) with Triethylamine (TEA).

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 3-aminobenzoate (1.51 g, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of Acid Chloride A (11 mmol) in DCM (20 mL) over 30 minutes. Note: Exothermic reaction; control rate to maintain T < 5°C.

  • Reaction: Remove ice bath and allow to stir at room temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Quench with 1M HCl (50 mL) to remove excess base. Extract organic layer, wash with sat. NaHCO₃ and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the intermediate benzamide.

Critical Insight: The electron-withdrawing effect of the ester at the meta position slightly deactivates the amine. If conversion is low, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the acylation [1].

Module B: Synthesis of Sulfonylurea Herbicides

Target Class: Acetolactate Synthase (ALS) Inhibitors. Mechanism: Nucleophilic addition of the aniline nitrogen to a sulfonyl isocyanate.

Experimental Protocol

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)

  • 2-Methoxycarbonylbenzenesulfonyl isocyanate (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile or Toluene.

Step-by-Step Procedure:

  • Environment: Ensure all glassware is oven-dried. Moisture competes with the amine for the isocyanate, leading to sulfonamide byproducts.

  • Dissolution: Dissolve Methyl 3-aminobenzoate (10 mmol) in anhydrous Acetonitrile (40 mL) under Argon atmosphere.

  • Coupling: Add the sulfonyl isocyanate (10 mmol) neat via syringe. If the isocyanate is solid, dissolve in minimal toluene.

  • Observation: The reaction is typically rapid and slightly exothermic. A precipitate (the sulfonylurea) often forms within 1 hour.

  • Completion: Stir at RT for 12 hours to ensure completion.

  • Isolation: Filter the solid precipitate. Wash the cake with cold ether to remove unreacted aniline.

  • Yield: Vacuum dry at 40°C.

Self-Validating Check: In ¹H NMR (DMSO-d₆), the formation of the sulfonylurea bridge is confirmed by two distinct singlet peaks for the -NH- protons appearing downfield (typically δ 9.0–11.0 ppm) which exchange with D₂O [2].

Module C: Synthesis of 1,3,4-Oxadiazole Fungicides

Target Class: Sterol Biosynthesis Inhibitors. Mechanism: This workflow utilizes the ester functionality. The ester is converted to a hydrazide, then cyclized to the oxadiazole ring.

Reaction Logic (Graphviz)

Oxadiazole_Mech Step1 Ester Hydrolysis/Hydrazinolysis (Formation of Hydrazide) Step2 Condensation with R-COOH (Formation of Diacylhydrazine) Step1->Step2 + N2H4·H2O, Reflux Step3 Cyclodehydration (POCl3) (Ring Closure) Step2->Step3 + POCl3, Reflux

Figure 2: Sequential construction of the oxadiazole core from the ester moiety.

Experimental Protocol

Part 1: Hydrazide Formation

  • Dissolve Methyl 3-aminobenzoate (10 mmol) in Ethanol (30 mL).

  • Add Hydrazine Hydrate (80%, 50 mmol) (Excess is required to prevent dimer formation).

  • Reflux for 8 hours.

  • Cool and pour into ice water. Filter the white solid (3-aminobenzohydrazide).

Part 2: Oxadiazole Cyclization

  • Mix the hydrazide (5 mmol) with an aromatic carboxylic acid (e.g., Benzoic acid, 5 mmol) in POCl₃ (10 mL).

  • Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Reflux the mixture for 4–6 hours.

  • Quench: Cool to RT. Slowly pour the reaction mixture onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralization: Adjust pH to ~8 using solid Na₂CO₃.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.

Analytical Validation Data

To ensure protocol reproducibility, compare your results against these standard parameters.

ParameterMethyl 3-aminobenzoate (SM)Target: Sulfonylurea (Module B)Target: Oxadiazole (Module C)
Physical State Solid (Beige/White)Crystalline Solid (White)Crystalline Solid (Off-white)
Melting Point 38–40 °C> 160 °C (Decomposes)140–145 °C
IR (C=O) ~1720 cm⁻¹ (Ester)~1700 cm⁻¹ (Urea)Absent (Ring formed)
IR (N-H) ~3300–3400 cm⁻¹ (Amine)~3200 cm⁻¹ (Broad)~3300 cm⁻¹ (Amine remains)
¹H NMR Key δ 3.8 (s, 3H, OMe)δ 10.5 (s, 1H, SO2NH)OMe peak disappears

Safety & Handling (MSDS Summary)

  • Methyl 3-aminobenzoate:

    • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Nitrile gloves, safety goggles, and respiratory protection (N95 or fume hood) are mandatory to prevent sensitization [3].

  • POCl₃ (Module C):

    • Hazards: Fatal if inhaled, causes severe skin burns. Reacts violently with water.

    • Protocol: Quench only by adding acid to ice, never water to acid.

References

  • ResearchGate. (2023). Recent Advances in the Synthesis of Sulfonylureas. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-aminobenzoate hydrochloride

Welcome to the technical support center for the synthesis of Methyl 3-aminobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-aminobenzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and field-proven insights.

I. Overview of the Synthesis

The primary route for synthesizing Methyl 3-aminobenzoate hydrochloride is through the Fischer esterification of 3-aminobenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid or hydrogen chloride.[1] The reaction is typically conducted under reflux conditions.[1] The hydrochloride salt is then formed, often in situ or during the workup.

The overall reaction is an equilibrium process, and therefore, strategies to drive the reaction towards the product are crucial for achieving a high yield.[2][3]

Reaction Scheme:

3-aminobenzoic acid + Methanol ⇌ Methyl 3-aminobenzoate + Water (in the presence of H+)

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer esterification?

The acid catalyst, typically concentrated sulfuric acid or gaseous hydrogen chloride, plays a dual role in this synthesis. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3][4] Secondly, because the starting material contains a basic amino group, a stoichiometric amount of acid is required to protonate the amine, forming the ammonium salt.[4] This prevents the amine from acting as a nucleophile and interfering with the desired esterification reaction.

Q2: Why is my yield of Methyl 3-aminobenzoate hydrochloride consistently low?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][5] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials. To maximize the yield, it is essential to shift the equilibrium to the product side. This can be achieved by:

  • Using a large excess of one reactant: Typically, methanol is used in large excess, often serving as the solvent.[3][6]

  • Removing water as it is formed: This can be accomplished through methods like azeotropic distillation with a Dean-Stark apparatus or by using a drying agent.[2]

Q3: What are the common side reactions I should be aware of?

The primary side reaction of concern is the hydrolysis of the ester product back to the carboxylic acid and alcohol. This is the reverse of the Fischer esterification and is favored by the presence of water. Additionally, at very high temperatures, there is a potential for side reactions involving the aromatic ring or the amino group, though these are less common under typical Fischer esterification conditions.

Q4: How do I choose between sulfuric acid and hydrogen chloride as the catalyst?

Both sulfuric acid and hydrogen chloride (often from thionyl chloride or as a gas) are effective catalysts.

  • Sulfuric acid is a strong dehydrating agent, which can help to remove the water formed during the reaction and drive the equilibrium forward.[2] However, it can also lead to charring or other side reactions if the temperature is not carefully controlled.

  • Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then acts as the catalyst.[7][8] This method can be very effective and may lead to high yields.[9]

The choice often depends on the specific experimental setup, safety considerations, and the desired purity of the final product.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Problem 1: The reaction does not go to completion, as indicated by TLC analysis.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Fischer esterification can be slow.[5]

    • Solution: Increase the reflux time and monitor the reaction progress by TLC until the starting material spot is no longer visible.[5] Ensure the reaction is heated to an appropriate temperature, typically the boiling point of methanol.[10]

  • Equilibrium Has Been Reached: The reaction may have stalled at equilibrium.

    • Solution: As discussed in the FAQs, use a larger excess of methanol or implement a method to remove water from the reaction mixture.[2][3]

  • Catalyst Inactivation: The catalyst may have been neutralized.

    • Solution: Ensure a sufficient amount of acid catalyst is used to account for the basicity of the 3-aminobenzoic acid.[4]

Problem 2: Difficulty in isolating the product.

Possible Causes & Solutions:

  • Product Remains Dissolved in the Reaction Mixture: The hydrochloride salt may be soluble in the aqueous methanol mixture.

    • Solution: After the reaction is complete, cool the mixture and carefully add a non-polar solvent like diethyl ether to precipitate the crystalline product.[7][9] Shaking the mixture can aid in crystallization.[7]

  • Formation of an Oil Instead of a Solid: The product may not crystallize readily.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. Ensure the workup procedure is followed correctly, including the neutralization and extraction steps if isolating the free amine before converting to the hydrochloride salt.[8]

Problem 3: The final product is impure.

Possible Causes & Solutions:

  • Presence of Unreacted Starting Material: Incomplete reaction is a common cause of impurity.

    • Solution: Optimize the reaction conditions as described in "Problem 1" to drive the reaction to completion.

  • Contamination with Byproducts: Side reactions or impurities in the starting materials can lead to an impure product.

    • Solution: Purification by recrystallization is often necessary.[1] A suitable solvent system should be determined experimentally. Washing the crude product with an appropriate solvent can also remove certain impurities.

Workflow for Optimizing Yield

Yield_Optimization_Workflow Start Low Yield of Methyl 3-aminobenzoate HCl Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions No Increase_Methanol Increase excess of Methanol Check_Equilibrium->Increase_Methanol Yes Check_Workup Is the workup procedure efficient? Check_Conditions->Check_Workup Yes Increase_Time Increase reaction time Check_Conditions->Increase_Time No Optimize_Precipitation Optimize precipitation/crystallization Check_Workup->Optimize_Precipitation No High_Yield High Yield Achieved Check_Workup->High_Yield Yes Remove_Water Remove water (e.g., Dean-Stark) Increase_Methanol->Remove_Water Remove_Water->High_Yield Increase_Temp Optimize reaction temperature Increase_Time->Increase_Temp Check_Catalyst Verify catalyst amount and activity Increase_Temp->Check_Catalyst Check_Catalyst->Check_Workup Purify_Product Purify by recrystallization Optimize_Precipitation->Purify_Product Purify_Product->High_Yield

Caption: Troubleshooting workflow for improving the yield of Methyl 3-aminobenzoate hydrochloride.

IV. Experimental Protocols

Standard Protocol for Methyl 3-aminobenzoate hydrochloride Synthesis

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid (1 equivalent).[7]

    • Add a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.[7]

    • Cool the mixture in an ice bath.

  • Addition of Catalyst:

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1.1-1.5 equivalents, or thionyl chloride, 2.5 equivalents) dropwise with stirring.[8] A precipitate of the aminobenzoic acid salt may form.[11]

  • Reaction:

    • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-24 hours).[8][12]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Reduce the volume of methanol under reduced pressure.

    • To the concentrated residue, add diethyl ether to precipitate the Methyl 3-aminobenzoate hydrochloride.[7][9]

    • Collect the crystalline solid by vacuum filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

Data Presentation: Critical Parameters
ParameterRecommended RangeRationale
Molar Ratio (Methanol:Acid) 10:1 to 20:1Drives the equilibrium towards the product side.[3]
Catalyst (H₂SO₄) Amount 1.1 - 1.5 equivalentsEnsures complete protonation of the amine and catalysis of the esterification.[4]
Reaction Temperature Reflux (approx. 65 °C for Methanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.[5][10]
Reaction Time 4 - 24 hoursDependent on the scale and specific conditions; should be monitored by TLC.[5][8]
Fischer Esterification Mechanism

Fischer_Esterification Carboxylic_Acid 3-Aminobenzoic Acid (Protonated Amine) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Methanol Methanol H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Water as Leaving Group Proton_Transfer->Water_Leaves - H+ + H+ Protonated_Ester Protonated Ester Water_Leaves->Protonated_Ester - H2O Water Water Ester Methyl 3-Aminobenzoate (as HCl salt) Protonated_Ester->Ester - H+

Caption: The mechanism of the acid-catalyzed Fischer esterification.

V. References

  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

  • Benke, F., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester. Retrieved from

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). Retrieved from

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. Retrieved from

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminobenzoate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1625545A - The preparation method of p-aminobenzoic acid. Retrieved from

  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Retrieved from

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]

  • Unknown Source. (n.d.). Lab5 procedure esterification.

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Retrieved from [Link]

  • University of Michigan. (2011, May 10). Experiment 3. Ester Formation: Preparation of Benzocaine. Retrieved from [Link]

  • PubMed Central. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-aminobenzoate Hydrochloride

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of Methyl 3-aminobenzoate hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of Methyl 3-aminobenzoate hydrochloride. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a deep understanding of the chemical principles and potential pitfalls, ensuring the success of your experiments.

The synthesis of Methyl 3-aminobenzoate hydrochloride is a fundamental process in organic chemistry, often serving as a crucial step in the development of more complex pharmaceutical intermediates. While seemingly straightforward, the synthesis is prone to several side reactions that can impact yield and purity. This guide provides practical, experience-driven solutions to common challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing insights into their chemical origins and step-by-step corrective actions.

Question 1: My reaction yield is significantly lower than expected or I've isolated no product at all. What went wrong?

Answer: Low or no yield is a common frustration that can typically be traced back to one of three main causes: incomplete reaction, unintended hydrolysis of the ester, or product loss during the workup phase.

  • Pillar 1: Incomplete Reaction The primary synthesis route is the Fischer esterification of 3-aminobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2][3] This is an equilibrium-driven reaction. To drive it towards the product, an excess of methanol is typically used, and a strong acid catalyst is essential. If your yield is low, consider:

    • Catalyst Inactivity/Amount: Ensure your acid catalyst is fresh and added in sufficient quantity. For instance, a common protocol involves using thionyl chloride, which reacts with methanol to form HCl in situ, acting as the catalyst and a dehydrating agent.[2][3]

    • Insufficient Reaction Time/Temperature: Esterification can be slow. Many procedures call for heating the reaction mixture under reflux for several hours to ensure it reaches completion.[1][3]

  • Pillar 2: The Pervasive Side Reaction - Ester Hydrolysis The most common culprit for yield loss is the hydrolysis of the methyl ester back to the starting carboxylic acid (3-aminobenzoic acid).[4][5] This is especially problematic during the workup.

    • Causality: The ester bond is susceptible to cleavage by water, a reaction catalyzed by both acid and base. During workup, adding an aqueous base (like NaHCO₃ or NaOH) to neutralize the acid catalyst can create conditions ripe for hydrolysis if not done carefully.[3][6] Exposing the reaction mixture to a high pH for an extended period, especially at elevated temperatures, will significantly reduce your yield.[6]

    • Preventative Protocol:

      • After the reaction is complete, cool the mixture to room temperature or below in an ice bath.

      • Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. Monitor the pH to avoid making the solution strongly basic. A pH of 7-8 is ideal.

      • Proceed immediately with the extraction using an organic solvent (e.g., ethyl acetate) to move your product from the aqueous layer, where hydrolysis can occur.[3]

  • Pillar 3: Product Loss During Purification The final product, Methyl 3-aminobenzoate, is a crystalline solid.[1] Purification is typically achieved by recrystallization.[1] Significant product can be lost if this step is not optimized.

    • Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7][8] For methyl 3-nitrobenzoate (a common precursor), an ethanol/water mixture is often used, where the product is soluble in hot ethanol but precipitates upon cooling and the addition of water.[8] Similar principles apply to the aminobenzoate.

    • Technique: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[7] Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling, drastically lowering your recovery.

Symptom Potential Cause Recommended Action
Low or No YieldIncomplete ReactionVerify catalyst activity/amount; ensure adequate reflux time (e.g., 24 hours).[3]
Ester HydrolysisPerform neutralization at low temperature; avoid strongly basic conditions (pH > 9); extract product immediately after neutralization.[6]
Purification LossUse the minimum volume of hot solvent for recrystallization; ensure proper solvent choice.[7]

Question 2: My final product is discolored (yellow/brown) or has a broad melting point range. How do I address these purity issues?

Answer: Purity issues are almost always due to the presence of unreacted starting materials or byproducts from side reactions.

  • Contaminant A: Unreacted 3-Aminobenzoic Acid If your product is contaminated with the starting carboxylic acid (from incomplete reaction or hydrolysis), it will lower and broaden the melting point.

    • Identification: The presence of a carboxylic acid can be confirmed by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by its solubility behavior.

    • Removal: During the workup, a wash with a mild aqueous base like saturated sodium bicarbonate solution will convert the acidic 3-aminobenzoic acid into its water-soluble sodium salt, which will be removed into the aqueous layer, leaving your purer ester in the organic layer.

  • Contaminant B: Oxidation Byproducts The aniline (amine) group is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow or brown hues.[4]

    • Prevention: Minimize exposure of the reaction and the final product to air and light. Storing the final product under an inert atmosphere (like nitrogen or argon) can help maintain its color and purity over time.

  • Contaminant C: Diacylation (Amide Formation) Although less common in this specific synthesis, under certain conditions (e.g., using an acyl halide as a catalyst or reactant), the amine group of one molecule can react with the ester group of another, leading to amide bond formation and oligomers.

    • Prevention: This is best avoided by adhering to established protocols and avoiding overly harsh reaction conditions. The use of a strong acid catalyst in a large excess of methanol generally favors esterification over N-acylation.

Frequently Asked Questions (FAQs)

Q: What is the primary synthetic route for Methyl 3-aminobenzoate hydrochloride?

A: The most direct and common laboratory-scale synthesis is the Fischer esterification of 3-aminobenzoic acid using a large excess of methanol as both the reactant and solvent, with a strong acid catalyst.[1] Thionyl chloride is a particularly effective reagent as it reacts with methanol to generate HCl gas and sulfur dioxide, driving the equilibrium forward.[2][3] An alternative, often used in industrial settings, involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amine.[6]

Q: Why is the final product isolated as a hydrochloride salt?

A: The free amine (Methyl 3-aminobenzoate) is an oily or low-melting solid that can be prone to oxidation and difficult to handle.[1] Converting it to its hydrochloride salt (C₈H₁₀ClNO₂) offers several advantages:

  • Enhanced Stability: The salt is significantly more stable towards oxidation than the free base.

  • Improved Handling: It is typically a well-defined, crystalline solid with a higher melting point, making it easier to purify, weigh, and store.

  • Increased Solubility: The hydrochloride salt is often more soluble in aqueous media, which can be advantageous for subsequent reactions or biological assays.

Q: What are the critical reaction parameters to control?

A: For the esterification route, the most critical parameters are ensuring anhydrous conditions at the start of the reaction and maintaining an effective concentration of the acid catalyst. For the alternative nitration route, temperature control is absolutely critical. The nitration of methyl benzoate is highly exothermic, and allowing the temperature to rise above 6-10°C can lead to the formation of unwanted dinitrated byproducts.[9]

Visualizing the Chemistry: Reaction Pathways

Understanding the desired reaction and potential side reactions is key to troubleshooting.

Synthesis_Pathway Figure 1: Fischer Esterification Synthesis Route A 3-Aminobenzoic Acid C Methyl 3-aminobenzoate A->C + CH3OH Catalyst H+ (e.g., from SOCl2 or H2SO4) B Methanol (Excess) B->C D Water C->D + H2O

Caption: The main synthesis pathway via Fischer Esterification.

Side_Reaction Figure 2: Key Side Reaction - Ester Hydrolysis Product Methyl 3-aminobenzoate Catalyst H+ or OH- Hydrolyzed 3-Aminobenzoic Acid Product->Hydrolyzed + H2O Water Water (H2O) Water->Hydrolyzed Methanol Methanol Hydrolyzed->Methanol + CH3OH

Caption: The hydrolysis side reaction, reverting the product to starting material.

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminobenzoate via Thionyl Chloride

This protocol is adapted from established laboratory procedures for Fischer esterification.[2][3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-aminobenzoic acid (1 eq.).

  • Reagent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of amino acid) to the flask to act as both solvent and reagent.

  • Catalyst Introduction: Cool the flask in an ice bath (0°C). Slowly and dropwise, add thionyl chloride (SOCl₂, 2.5 eq.) to the stirred methanol suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 24 hours to ensure the reaction goes to completion.

  • Workup (Neutralization): Cool the reaction mixture to room temperature. Carefully evaporate the excess methanol under reduced pressure. To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude Methyl 3-aminobenzoate.

Protocol 2: Preparation of the Hydrochloride Salt and Recrystallization

  • Salt Formation: Dissolve the crude Methyl 3-aminobenzoate in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation of the white solid is complete.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Recrystallization: Purify the hydrochloride salt by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain fine, crystalline needles of Methyl 3-aminobenzoate hydrochloride.[8]

References

  • PrepChem. (2017). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Benke, F. T., et al. (2022). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1220–1224. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-aminobenzoate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the diazotization of Methyl 3-aminobenzoate

Case ID: OPT-DIAZ-M3AB Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Context User Query: "How do I optimize the diazotization of Methyl 3-aminobenzoate (M3AB) to minimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-DIAZ-M3AB Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

User Query: "How do I optimize the diazotization of Methyl 3-aminobenzoate (M3AB) to minimize side reactions and maximize diazonium stability?"

Technical Insight: Methyl 3-aminobenzoate (CAS: 4518-10-9) presents a specific challenge compared to simple aniline. The ester group at the meta position is electron-withdrawing (EWG). While this theoretically stabilizes the resulting diazonium salt against immediate dediazoniation compared to electron-rich systems, it deactivates the initial amine nucleophile. Furthermore, the methyl ester is prone to hydrolysis under the strong acidic/aqueous conditions required for diazotization, potentially leading to 3-hydroxybenzoic acid impurities.

Critical Success Factors:

  • Acidity Management: Sufficient acid is required to prevent triazene coupling, but excess heat/acid encourages ester hydrolysis.

  • Solubility: M3AB has low water solubility. A heterogeneous "slurry-to-solution" process or co-solvent system is often necessary.

  • Temperature Control: Strict adherence to <5°C is non-negotiable to prevent phenol formation.

Standard Operating Procedure (SOP)

This protocol is designed for a 10 mmol scale . Scale-up requires re-evaluation of heat transfer coefficients.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Methyl 3-aminobenzoate 1.0SubstrateEnsure fine powder (mortar/pestle) to maximize surface area.
HCl (conc. 37%) 2.5 - 3.0Acid SourceProtonates amine; generates

.
Sodium Nitrite (

)
1.05 - 1.1Nitrosating AgentUse fresh solution. Old solid

oxidizes to nitrate (

).
Water / Ice SolventReaction MediumVolume approx. 5-10 mL/g of substrate.
Urea TraceQuencherScavenges excess

post-reaction.
Step-by-Step Protocol
  • Preparation of Amine Salt Slurry:

    • Charge Methyl 3-aminobenzoate into the reactor.

    • Add water (approx. 50% of total volume) and stir vigorously.

    • Add conc. HCl dropwise. The amine will convert to the hydrochloride salt.

    • Checkpoint: M3AB-HCl is often less soluble than the free base in cold water. You will likely see a thick white/off-white suspension. This is normal. Do not heat to dissolve.

  • Thermal Equilibration:

    • Cool the suspension to -5°C to 0°C using an ice/salt bath (NaCl/Ice ratio 1:3).

    • Internal temperature monitoring is mandatory. Do not rely on bath temperature.

  • Diazotization (The Critical Step):

    • Dissolve

      
       in minimal water (approx. 2-3 mL).
      
    • Add the nitrite solution sub-surface (via syringe or dropping funnel tip submerged) dropwise.

    • Rate Control: Maintain internal temperature < 5°C.

    • Observation: As the reaction proceeds, the suspended amine hydrochloride salt should dissolve, resulting in a clear (usually yellow/orange) solution of the diazonium salt.

  • Endpoint Verification:

    • After addition, stir for 15-20 minutes.

    • Starch-Iodide Test: Spot a drop of the mix onto starch-iodide paper.

      • Instant Blue/Black: Excess Nitrous Acid present (Good).

      • No Color: Insufficient Nitrite. Add 0.05 eq more

        
        .
        
    • Congo Red Test (Optional): Ensure pH is distinctly acidic (Blue color).

  • Quenching:

    • Add solid Urea (approx. 10-20 mg) to decompose excess nitrous acid until starch-iodide paper no longer turns blue.

    • Why? Excess nitrous acid interferes with downstream nucleophiles (e.g., Sandmeyer copper catalysts).

Troubleshooting & Optimization (Help Desk)

Issue 1: "My starting material isn't dissolving before I add the nitrite."

Diagnosis: Solubility Limitation.[1] Explanation: Methyl 3-aminobenzoate hydrochloride has limited solubility in cold water.[2] Solution:

  • Do not heat. Heating will hydrolyze the ester.

  • Proceed with the suspension. The reaction is heterogeneous. As the dissolved amine reacts to form the diazonium salt (which is soluble), the equilibrium shifts, pulling more solid amine into solution.

  • Optimization: If the slurry is too thick to stir, add minimal Glacial Acetic Acid (1-2 mL) as a co-solvent. This increases solubility without introducing nucleophilic competition.

Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Decomposition or Azo Coupling. Explanation:

  • Temperature Spike: If temp > 10°C, the diazonium hydrolyzes to a phenol (Methyl 3-hydroxybenzoate), which then couples with remaining diazonium salt to form azo dyes (tar).

  • Low Acidity: If pH > 2, the free amine exists in equilibrium with the diazonium salt, leading to triazene formation (

    
    ).
    Solution: 
    
  • Verify internal temperature is < 5°C throughout addition.[1][3]

  • Increase acid equivalents to 3.0 or 4.0.

  • Ensure stirring is vigorous to prevent localized "hot spots" of low acidity.

Issue 3: "Yields are low in the downstream Sandmeyer reaction."

Diagnosis: Ester Hydrolysis or Diazo Instability. Explanation: The methyl ester is sensitive.[4] Extended time in strong acid (even at 0°C) can hydrolyze the ester to the carboxylic acid (3-aminobenzoic acid), altering solubility and reactivity. Solution:

  • Time Management: Do not store the diazonium solution. Use it immediately (within 30 mins) for the subsequent step.

  • Continuous Flow: For scale-up, consider a flow reactor to minimize the residence time of the unstable intermediate (See Li et al., 2024).

Visual Workflows

Figure 1: Diazotization Process Flow

A logical map of the experimental procedure.

DiazotizationWorkflow Start Start: Methyl 3-aminobenzoate Slurry Form HCl Salt Slurry (Water + HCl, < 5°C) Start->Slurry Nitrite Add NaNO2 Solution (Dropwise, Sub-surface) Slurry->Nitrite Clear Solution Clears? (Diazo formation) Nitrite->Clear Check Starch-Iodide Test Adjust Add more NaNO2 Check->Adjust No Color (Excess Amine) Quench Quench with Urea Check->Quench Blue Color (Excess Nitrite) Adjust->Nitrite Clear->Check Yes (Solution Clear) CoSolvent Add AcOH Co-solvent Clear->CoSolvent No (Still Slurry) CoSolvent->Nitrite Recycle NextStep Proceed to Downstream (Sandmeyer, etc.) Quench->NextStep

Caption: Decision tree for the diazotization of Methyl 3-aminobenzoate, highlighting solubility checkpoints.

Figure 2: Reaction Mechanism & Failure Modes

Understanding the "Why" behind the "How".

Mechanism Reagents NaNO2 + HCl Nitrosonium Nitrosonium Ion (NO+) Reagents->Nitrosonium Generation N_Nitroso N-Nitrosamine (Ar-NH-NO) Nitrosonium->N_Nitroso + Amine Amine Methyl 3-aminobenzoate (Ar-NH2) Amine->N_Nitroso Diazo Diazonium Salt (Ar-N2+ Cl-) N_Nitroso->Diazo - H2O (Acidic) Phenol Side Product: Phenol (Hydrolysis) Diazo->Phenol Temp > 5°C (Water attack) Coupling Side Product: Azo Dye (Tar) Diazo->Coupling Low Acidity (+ Unreacted Amine)

Caption: Mechanistic pathway showing the formation of the diazonium salt and critical thermal/pH failure modes.

References

  • Cohen, J. (1900). Practical Organic Chemistry. Macmillan. (Standard diazotization protocols for substituted anilines).

  • Organic Syntheses. Diazotization and Sandmeyer Reactions. (General methodologies for aromatic amines).

  • Li, L., Zhang, Q., et al. (2024).[5] "Continuous-Flow Diazotization for Efficient Synthesis...". Current Organic Chemistry. (Discusses flow chemistry to inhibit side reactions in methyl aminobenzoates).

  • PubChem. Methyl 3-aminobenzoate Hydrochloride Compound Summary. National Library of Medicine. (Physical properties and solubility data).

  • Sigma-Aldrich. Methyl 3-aminobenzoate Product Sheet. (Melting point and solubility specifications).

Sources

Optimization

Identifying byproducts in Methyl 3-aminobenzoate synthesis by NMR

Technical Support Center: NMR Analysis of Methyl 3-Aminobenzoate Synthesis Ticket ID: NMR-M3AB-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary This technical guide addresses the ide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of Methyl 3-Aminobenzoate Synthesis

Ticket ID: NMR-M3AB-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the identification of byproducts and impurities in the synthesis of Methyl 3-aminobenzoate (M3AB) using 1H NMR spectroscopy. The impurity profile relies heavily on the synthetic route chosen: Direct Esterification (Route A) or Nitro Reduction (Route B).

This guide is structured to allow you to diagnose specific spectral anomalies, validate your product, and optimize your purification workflow.

Module 1: The "Golden Standard" (Product Validation)

Before troubleshooting, you must establish the baseline for the pure compound.

Compound: Methyl 3-aminobenzoate Solvent: CDCl₃ (Chloroform-d) Key Feature: The meta-substitution pattern creates a distinct aromatic fingerprint.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationMechanistic Insight
-OCH₃ (Methyl Ester) 3.88 – 3.90 Singlet (s)3HDiagnostic anchor. Sharp singlet.
-NH₂ (Amine) 3.50 – 4.00 Broad (br s)2HVariable position (concentration/pH dependent). Disappears with D₂O shake.
Ar-H (C2) 7.40 – 7.45 Multiplet/dt1HOrtho to both ester and amine.
Ar-H (C6) 7.30 – 7.35 Multiplet1HOrtho to ester, meta to amine.
Ar-H (C5) 7.18 – 7.22 Triplet (t)1HMeta to both (most shielded aromatic).
Ar-H (C4) 6.80 – 6.85 ddd1HOrtho to amine (strongly shielded by resonance).

Tech Note: The key indicator of purity is the integration ratio between the Methyl Singlet (3.89 ppm) and the shielded aromatic proton at C4 (6.84 ppm). It must be exactly 3:1.

Module 2: Diagnostic Workflows (Visual Logic)

The following diagrams visualize the decision-making process for identifying impurities based on your specific synthesis route.

Workflow 1: General Diagnostic Logic

NMR_Diagnosis Start Start: Analyze 1H NMR Spectrum CheckMe Step 1: Inspect Methyl Region (3.8 - 4.1 ppm) Start->CheckMe SinglePeak Single Peak @ 3.89 ppm CheckMe->SinglePeak Clean Singlet SplitPeak Split/Multiple Peaks CheckMe->SplitPeak Satellite/Doublet CheckAr Step 2: Inspect Aromatic Region (6.5 - 9.0 ppm) SinglePeak->CheckAr RouteCheck Which Synthesis Route? SplitPeak->RouteCheck CheckAr->RouteCheck Signals > 8.0 ppm Clean Product Likely Pure (Verify Integration) CheckAr->Clean Signals < 7.5 ppm NitroImp Impurity: Methyl 3-nitrobenzoate (Incomplete Reduction) RouteCheck->NitroImp Route: Nitro Reduction (Peak @ ~3.98 ppm) AcidImp Impurity: 3-Aminobenzoic Acid (Incomplete Esterification) RouteCheck->AcidImp Route: Esterification (Missing Methyl Peak)

Caption: Figure 1. Decision matrix for identifying primary contaminants based on spectral regions.

Module 3: Troubleshooting Guides (FAQs)

Scenario A: Synthesis via Esterification (MeOH + Acid)

Reaction: 3-Aminobenzoic acid + MeOH → Methyl 3-aminobenzoate[1]

Q1: I see a broad hump >10 ppm and my methyl integration is low. What is this?

  • Diagnosis: Unreacted 3-Aminobenzoic Acid .

  • The Science: The starting material is a zwitterionic amino acid. In CDCl₃, it is sparingly soluble, but if present, the Carboxylic Acid proton (-COOH) appears very far downfield (>10 ppm) and is extremely broad.

  • Confirmation: Check the aromatic region. The starting material lacks the methyl ester singlet. If you see aromatic peaks but no methyl ester peak at 3.89 ppm, you have failed esterification.

  • Fix: The product is basic (amine). Dissolve crude in EtOAc, wash with saturated NaHCO₃ (removes unreacted acid), then dry and evaporate.

Q2: There is a small singlet at 2.85 ppm. Is this an impurity?

  • Diagnosis: N-Methylation (Methyl 3-(methylamino)benzoate).

  • The Science: If you used Methyl Iodide or extreme heat/pressure, you might have methylated the amine nitrogen instead of (or in addition to) the oxygen. N-Methyl groups appear significantly upfield (~2.8–3.0 ppm) compared to O-Methyl groups (~3.9 ppm).

  • Fix: This is difficult to separate. Recrystallization is required, or optimize reaction conditions (lower temp, avoid alkyl halides).

Scenario B: Synthesis via Reduction (Nitro → Amine)

Reaction: Methyl 3-nitrobenzoate + [H] → Methyl 3-aminobenzoate

Q3: My methyl peak is split (two singlets at 3.89 and 3.98 ppm).

  • Diagnosis: Incomplete reduction (Presence of Methyl 3-nitrobenzoate ).

  • The Science: The Nitro group (-NO₂) is a strong Electron Withdrawing Group (EWG). It deshields the nearby protons and carbons.

    • Product (Amine): Methyl @ ~3.89 ppm.[2]

    • Impurity (Nitro): Methyl @ ~3.98 ppm (Downfield shift).

  • Confirmation: Look at the aromatic region. The Nitro compound has a proton between the NO₂ and COOMe groups that is extremely deshielded, appearing as a singlet around 8.85 ppm . If you see this peak, reduction is incomplete.

Q4: The sample is yellow/orange, but the NMR looks mostly clean.

  • Diagnosis: Trace Azo/Azoxy intermediates .

  • The Science: Reduction of nitro compounds proceeds through nitroso and hydroxylamine intermediates, which can condense to form colored Azo dimers (Ar-N=N-Ar). These are often symmetric and may show aromatic signals very close to the product or slightly downfield, but they have high extinction coefficients (intense color even at trace ppm).

  • Fix: Filter through a pad of Celite or Silica to remove polar colored impurities.

Module 4: Common Contaminant Data Table

Use this table to filter out non-reaction impurities.

ContaminantChemical Shift (CDCl₃)MultiplicitySource
Water ~1.56 (varies)Broad SingletWet solvent/hygroscopic amine
Methanol 3.49SingletReaction solvent (Route A)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Quartet/Singlet/TripletExtraction solvent
Dichloromethane 5.30SingletExtraction solvent
Grease 0.86, 1.26MultipletsGround glass joints

Module 5: Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure reproducible shifts:

  • Mass: Weigh 5–10 mg of the crude solid.

  • Solvent: Add 0.6 mL of CDCl₃ (ensure it contains TMS for 0.00 ppm referencing).

  • Filtration: If the solution is cloudy (common if unreacted amino acid is present), filter through a small cotton plug into the NMR tube. Suspended solids cause line broadening.

  • Shaking: Invert the tube 5 times to ensure homogeneity.

Protocol 2: "D2O Shake" Test

To confirm the amine peak:

  • Run the standard 1H NMR.

  • Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Wait 2 minutes for phase separation (D₂O floats to top).

  • Re-run NMR.

    • Result: The broad singlet at ~3.5–4.0 ppm (-NH₂) will disappear (exchange with D). The aromatic peaks will remain unchanged.

References

  • ChemicalBook. (n.d.). Methyl 3-aminobenzoate 1H NMR Spectrum. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Methyl 3-nitrobenzoate Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Sigma-Aldrich. (2024).[3] NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from

  • Royal Society of Chemistry (RSC). (2016). Synthesis and Spectral Data of Aminobenzoate Derivatives. ChemSpider. Retrieved from

Sources

Troubleshooting

Technical Support: Solubility Optimization for Methyl 3-aminobenzoate Hydrochloride

Ticket ID: #SOL-M3AB-HCl-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Executive Summary & Core Mechanics User Issue: Difficulty dissolving Methyl 3-aminobenzoate hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-M3AB-HCl-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary & Core Mechanics

User Issue: Difficulty dissolving Methyl 3-aminobenzoate hydrochloride (CAS: 18096-89-6 for salt; 4518-10-9 for base) in standard organic reaction media.

The Root Cause: The solubility challenge stems from the conflicting nature of the molecule's functional groups.[1] While the methyl ester and benzene ring are lipophilic (hydrophobic), the hydrochloride salt form creates a rigid ionic crystal lattice.

  • Lattice Energy vs. Solvation: Non-polar solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether lack the dielectric constant required to overcome the ionic lattice energy of the ammonium chloride moiety (

    
    ) [1].
    
  • The Fix: You must either match the solvent to the salt (use polar protic solvents) or change the solute to match the solvent (break the salt into the free base).

Solvent Compatibility Matrix

Before altering your chemical species, verify if a solvent switch is viable for your reaction type.

Solvent ClassSolubility RatingSuitabilityTechnical Notes
Water ⭐⭐⭐⭐⭐ (High)Diazotization / HydrolysisIdeal for Sandmeyer reactions. The ionic salt dissolves readily.[2]
Methanol / Ethanol ⭐⭐⭐⭐ (Good)Hydrogenation / EsterificationHigh polarity and H-bonding capability stabilize the ions.
DMSO / DMF ⭐⭐⭐⭐ (Good)SNAr / Coupling"Universal" solvents, but difficult to remove during workup.
DCM / Chloroform ⭐ (Poor)Amide Coupling / AcylationInsoluble as salt. Requires free-basing (see Module 4).
Toluene / Hexanes ❌ (Insoluble)Grignard / LithiationCompletely incompatible with the salt form.

Protocol A: In-Situ Neutralization (The "One-Pot" Fix)

Use Case: You need to perform an acylation or coupling reaction in an organic solvent (e.g., DCM or THF) and cannot expose the compound to water.

Mechanism: By adding a tertiary amine base, you deprotonate the ammonium salt in situ, liberating the organic-soluble free base.

Step-by-Step Workflow:

  • Suspension: Suspend the Methyl 3-aminobenzoate HCl in the organic solvent (DCM or THF). It will appear as a slurry.

  • Base Addition: Add 1.1 - 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • The "Clear" Sign: Stir for 10-15 minutes. The slurry should clarify as the aromatic amine dissolves.

    • Warning: You may see a new precipitate form. This is TEA-HCl (Triethylamine hydrochloride), which is insoluble in DCM. Do not confuse this with your starting material.

  • Reaction: Proceed with adding your electrophile (e.g., Acid Chloride).

Visualization: In-Situ Solubilization Logic

InSituNeutralization Start Start: Methyl 3-aminobenzoate HCl (Solid/Slurry) Solvent Suspend in Organic Solvent (DCM/THF) Start->Solvent Base Add Organic Base (TEA or DIPEA, 1.2 eq) Solvent->Base Exchange Proton Exchange: R-NH3+ + Et3N → R-NH2 + Et3NH+ Base->Exchange Result Outcome: Target Amine Dissolves Base-Salt Precipitates Exchange->Result

Caption: Logical flow of in-situ neutralization. Note that while the target molecule dissolves, the byproduct (TEA-HCl) often precipitates.

Protocol B: Free Base Isolation (The "Pre-Treat" Fix)

Use Case: Your reaction is sensitive to amine salts (e.g., metal-catalyzed cross-coupling) or requires absolute homogeneity in non-polar solvents.

Mechanism: A classic biphasic extraction leverages the pH-dependent solubility switch described by the Henderson-Hasselbalch equation [2]. Raising the pH above the amine's pKa (~3.6 - 4.0 for aniline derivatives) drives the equilibrium 99% toward the non-ionic, lipophilic free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g Methyl 3-aminobenzoate HCl in 50 mL Water . (Solution will be acidic, pH ~2-3).

  • Basification: Slowly add Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH until pH reaches ~8-9.
    
    • Observation: The clear solution will turn cloudy/milky as the free base precipitates (oils out).

  • Extraction: Add 50 mL Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously and vent.

  • Separation: Collect the organic (bottom) layer. The amine is now in the organic phase.

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and evaporate.
    
    • Result: You will obtain Methyl 3-aminobenzoate as a light beige/brown oil or low-melting solid, fully soluble in organics.

Visualization: Biphasic Extraction Workflow

ExtractionWorkflow Step1 1. Dissolve Salt in Water Step2 2. Adjust pH > 8 (Add NaHCO3) Step1->Step2 Precipitation Step3 3. Add DCM & Extract Step2->Step3 Biphasic Mix Step4 4. Isolate Organic Layer Step3->Step4 Partitioning

Caption: Standard desalting workflow to convert the hydrophilic salt into the lipophilic free base.

Troubleshooting & FAQs

Q1: I added TEA to my DCM reaction, but there is still a solid. Is my compound undissolved? A: Likely not. If you added TEA, the solid you see is probably Triethylamine Hydrochloride (TEA-HCl) , which is insoluble in DCM.

  • Verification Test: Take a small aliquot of the supernatant and run a TLC. If you see a spot corresponding to the free amine (usually higher Rf than the salt), your compound is in solution, and the solid is just waste salt.

Q2: Can I use Pyridine instead of TEA? A: Yes, but Pyridine is a weaker base and a better nucleophile than TEA. In acylation reactions, this is beneficial. However, Pyridine hydrochloride is somewhat soluble in warm organic solvents, which might complicate purification compared to TEA-HCl which precipitates out cleanly [3].

Q3: Why does the free base turn dark brown over time? A: Aniline derivatives are prone to oxidation.

  • Prevention: Store the free base under Nitrogen or Argon in the dark. If the color is very dark, purify via a short silica plug before use, as oxidation products can act as radical scavengers and inhibit metal-catalyzed reactions.

Q4: My yield is low in amide coupling (EDC/NHS) using the HCl salt. A: Carbodiimide couplings require the amine to be nucleophilic (unprotonated). If you rely only on the buffer to deprotonate the HCl salt, the kinetics may be sluggish.

  • Solution: Pre-neutralize the HCl salt with 1 equivalent of DIPEA before adding the carboxylic acid and coupling agent.

References

  • LibreTexts Chemistry. "Physical Properties of Amines." Chemistry LibreTexts, 2022. [Link]

  • PubChem. "Methyl 3-aminobenzoate Compound Summary." National Library of Medicine, 2024. [Link]

  • ResearchGate. "Neutralization of Amine Hydrochlorides in Organic Synthesis." Scientific Discussion Threads, 2014. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Methyl 3-aminobenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst se...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for coupling reactions with Methyl 3-aminobenzoate. As a substrate, Methyl 3-aminobenzoate presents unique challenges due to its dual functionality—a nucleophilic amine and an electron-withdrawing ester on an aromatic ring. This guide is designed to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. The underlying principle of troubleshooting is to change one variable at a time in a logical sequence.

Problem 1: My C-N cross-coupling (Buchwald-Hartwig) reaction shows low to no yield.

This is the most common issue and can stem from multiple sources, from reagent quality to the catalytic cycle's inefficiency.[1] A systematic approach is essential.

Question: What are the primary causes of low yield and how can I address them?

Answer: Low conversion in Buchwald-Hartwig aminations often points to issues with the catalyst's activity, the reagents' integrity, or suboptimal reaction conditions.[2] Let's break down the potential culprits.

dot

Caption: Decision tree for troubleshooting low-yield C-N coupling reactions.

Troubleshooting Steps & Explanations
  • Catalyst System Inactivity:

    • Probable Cause: The active Pd(0) species is not forming or is being deactivated. Using simple palladium salts like Pd(OAc)₂ can be unreliable as the reduction to Pd(0) can be inconsistent.[2] The amine substrate itself can sometimes act as a poison by coordinating too strongly to the metal center.[3]

    • Solution:

      • Ligand Selection: The choice of phosphine ligand is paramount.[5] For an electron-rich amine like Methyl 3-aminobenzoate, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, BrettPhos) is often required to facilitate both the oxidative addition and the final reductive elimination step.[6][7] If your current ligand is not working, screen others.

      • Base Incompatibility: Strong bases like NaOt-Bu are common, but their effectiveness can be substrate-dependent. If solubility is an issue or if your substrate is base-sensitive, consider screening other bases like K₃PO₄ or Cs₂CO₃.[8][9]

  • Reagent and Solvent Quality:

    • Probable Cause: Organometallic reactions are notoriously sensitive to impurities.[2] Water in the solvent will react with the active catalyst and strong base. Oxygen will oxidize the active Pd(0) catalyst to inactive Pd(II).

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Solvents like toluene and 1,4-dioxane are common but must be properly dried.[10]

      • Thorough Degassing: Oxygen must be rigorously excluded. Use multiple freeze-pump-thaw cycles or sparge the solvent with argon for an extended period. Ensure the reaction is run under a positive pressure of inert gas (Argon or Nitrogen).[11]

      • Reagent Purity: Use high-purity starting materials. The quality of the base, especially sodium tert-butoxide, is critical; use a fresh bottle from a reputable supplier.

  • Suboptimal Reaction Conditions:

    • Probable Cause: The reaction may have a high activation energy barrier, or the reactants may not be fully dissolved.[1]

    • Solution:

      • Temperature: If the reaction is sluggish at your current temperature (e.g., 80 °C), incrementally increase it to 100-110 °C.

      • Solvent: If you suspect solubility issues, try a different solvent. While toluene is a good starting point, dioxane or CPME may offer better solubility for your specific substrate combination.[10]

Problem 2: I am observing significant catalyst deactivation or reaction stalling.

Question: My reaction starts but then stops before reaching full conversion. What causes catalyst deactivation?

Answer: Catalyst deactivation occurs when the active catalytic species is removed from the cycle.[12] This can happen through several mechanisms.

Common Deactivation Pathways and Solutions
Probable Cause Explanation Recommended Solution
Poisoning Impurities in the starting materials or solvent (e.g., sulfur compounds from other reactions) can irreversibly bind to the palladium center, rendering it inactive.[13]Purify all reagents meticulously. Ensure dedicated, clean glassware is used.
Thermal Degradation (Sintering) At high temperatures, fine palladium nanoparticles can agglomerate into larger, less active particles, reducing the available catalytic surface area.[12]Avoid excessively high temperatures. If high heat is required, consider a more thermally stable ligand or catalyst system.
Formation of Inactive Complexes The amine of Methyl 3-aminobenzoate or the product can coordinate to the palladium center, forming a stable, off-cycle complex that does not proceed through the catalytic cycle.[3][14]Use a ligand that is bulky enough to prevent the substrate/product from binding too strongly or in a bidentate fashion. Increasing the reaction temperature can sometimes break up these off-cycle reservoirs.
Coking At very high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[15]Operate at the lowest effective temperature. Ensure the reaction is not heated for an unnecessarily long time.
Problem 3: I am struggling with poor selectivity in my reaction.

Question: My reaction is producing significant side products, such as hydrodehalogenation of my aryl halide or diarylation of the amine. How can I improve selectivity?

Answer: Selectivity issues arise when competing reaction pathways are accessible. The choice of catalyst, ligand, and conditions can steer the reaction towards the desired outcome.

  • Hydrodehalogenation (Ar-X → Ar-H):

    • Probable Cause: This side reaction is often promoted by the presence of water or other protic impurities, which can protonate organopalladium intermediates. Certain bases can also act as hydride donors.

    • Solution:

      • Strictly Anhydrous Conditions: As with low-yield issues, ensure all reagents and solvents are free of water.[3]

      • Base Selection: Avoid bases known to promote this pathway if it becomes a major issue.

  • Diarylation (Formation of Ar₂N-R):

    • Probable Cause: This occurs when the primary amine product (Ar-NH-R) is more reactive than the starting amine and couples a second time. This is a common problem when functionalizing primary amines.

    • Solution:

      • Ligand Control: Use a very bulky ligand, such as BrettPhos.[7] The steric hindrance of the ligand-catalyst complex can prevent the bulkier primary amine product from accessing the metal center for a second coupling, thereby favoring the monoarylation of the smaller starting amine.[7]

      • Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) relative to the aryl halide.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the initial coupling.

Frequently Asked Questions (FAQs)

Q1: What are the best first-pass catalyst systems to screen for C-N coupling with Methyl 3-aminobenzoate?

A first-pass screening should cover a range of ligand classes and bases to quickly identify promising conditions. A 96-well plate format is ideal for this type of high-throughput screening.[16]

Pd Precursor Ligand Base Solvent Rationale
G3-XPhos(Internal)NaOt-BuTolueneA robust, general-purpose system for many C-N couplings.[7]
Pd₂(dba)₃SPhosK₃PO₄DioxaneSPhos is another highly effective Buchwald ligand; K₃PO₄ is a milder base.[8]
Pd(OAc)₂XantphosCs₂CO₃TolueneXantphos is a bidentate ligand often effective in challenging couplings.[5]
Pd(OAc)₂RuPhosK₂CO₃t-AmylOHRuPhos is another effective biarylphosphine, and t-AmylOH is a useful alternative solvent.

Q2: How does the electronic nature of Methyl 3-aminobenzoate affect catalyst selection for Suzuki-Miyaura (C-C) coupling?

For a Suzuki coupling, the Methyl 3-aminobenzoate would typically be converted to an aryl halide (e.g., Methyl 3-bromo or 3-iodobenzoate). The molecule possesses both an electron-donating amine (activating) and an electron-withdrawing ester (deactivating). The overall electronic effect is complex.

  • Oxidative Addition: The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) center. The electronic nature of the ring influences this step.

  • Catalyst Choice: For Suzuki reactions, catalyst systems based on dialkylbiaryl phosphine ligands like SPhos or XPhos are excellent starting points, as they are highly active for a wide variety of aryl halides, including those that are electron-neutral or hindered.[8] The use of a strong base like K₃PO₄ is common.[8]

Q3: Can I use copper or nickel catalysts as alternatives to palladium?

Yes, alternative metal catalysts are an active area of research, often driven by the high cost of palladium.[17]

  • Copper (Ullmann Condensation): Traditional Ullmann couplings require harsh conditions (high temperatures). However, modern ligand-accelerated Ullmann reactions can proceed under milder conditions and may offer different selectivity compared to palladium systems. They can sometimes be more effective for N-arylation of heteroaromatic amines.[2]

  • Nickel: Nickel catalysts are gaining popularity as they are cheaper and can catalyze the coupling of challenging substrates like aryl chlorides or sulfamates, sometimes more effectively than palladium.[4] However, nickel catalysis can be more sensitive, and reaction optimization may be more complex.

Q4: What is the most critical step in setting up a successful cross-coupling reaction?

While every step is important, thorough and effective degassing of the reaction mixture is arguably the most critical and frequently overlooked step.[11] The active Pd(0) catalyst is highly sensitive to oxidation, and even trace amounts of oxygen can shut down the catalytic cycle. Investing time in proper inert atmosphere techniques will prevent many common reaction failures.

Experimental Protocols

Protocol 1: High-Throughput Screening for Optimal Buchwald-Hartwig Amination Conditions

This protocol describes a general method for screening catalysts, ligands, and bases in a 96-well plate format.

dot

Catalyst_Screening_Workflow cluster_prep Preparation (In Glovebox) cluster_reaction Reaction Execution cluster_analysis Analysis Stock_Solutions 1. Prepare Stock Solutions - Aryl Halide - Methyl 3-aminobenzoate - Bases (NaOtBu, K3PO4, etc.) Catalyst_Plate 2. Prepare Catalyst Plate - Dispense Pd precursors - Dispense Ligands Stock_Solutions->Catalyst_Plate Dispense_Reagents 3. Dispense Reagents to 96-Well Plate - Add Base solutions - Add Substrate solutions Dispense_Catalyst 4. Add Catalyst Solutions Dispense_Reagents->Dispense_Catalyst Seal_and_Heat 5. Seal Plate and Heat (e.g., 100 °C for 12-24h) Dispense_Catalyst->Seal_and_Heat Quench_and_Filter 6. Quench, Dilute, and Filter Seal_and_Heat->Quench_and_Filter LCMS_Analysis 7. Analyze by LC-MS (Determine % Conversion) Quench_and_Filter->LCMS_Analysis Identify_Hits 8. Identify Optimal Conditions ('Hits') LCMS_Analysis->Identify_Hits

Caption: Workflow for high-throughput catalyst screening.

Methodology:

  • Preparation (In an Inert Atmosphere Glovebox):

    • Prepare stock solutions of your aryl halide, Methyl 3-aminobenzoate, and a selection of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) in an anhydrous solvent (e.g., dioxane).

    • In a separate 96-well plate, dispense an array of palladium precursors and ligands.

  • Reaction Setup:

    • To a 96-well reaction block, add the appropriate base solution to each well.

    • Add the stock solutions of the aryl halide and Methyl 3-aminobenzoate.

    • Add the catalyst/ligand combinations.

  • Execution and Analysis:

    • Seal the plate securely with a cap mat.

    • Place the reaction block on a heated shaker plate at the desired temperature (e.g., 100 °C) for 12-24 hours.

    • After cooling, quench the reactions, dilute with a suitable solvent (e.g., acetonitrile), and filter.

    • Analyze the resulting solutions by LC-MS to determine the percent conversion for each set of conditions and identify the most effective catalyst systems.[16]

References

  • Applied Catalysts. (2023, September 13). Choosing a Catalyst Manufacturer: Factors to Consider.
  • Unitop Chemicals.
  • Reddit r/chemistry. (2018, September 6).
  • Catalyst Intelligence.
  • Drug Discovery Alliances.
  • BenchChem. (2025, November).
  • Rossi, R., Bellina, F., & Carpita, A. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Amanote Research.
  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • American Chemical Society Green Chemistry Institute.
  • The Scripps Research Institute. (2014, November 11).
  • Capaccio, V., et al. Identification of the most selective catalyst and the optimum reaction conditions.
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • Avanthay, M., et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Journal of Molecular Catalysis A: Chemical. (2003, October). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Lundgren, R. J., & Stradiotto, M. (2020). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • The Organic Chemist. (2025, April 3).
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Organic Chemistry Portal.
  • ACS GCI Pharmaceutical Roundtable.
  • Ahmed, M. A. A. (2013).
  • Gandeepan, P., & Daugulis, O. (2015). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC.
  • BenchChem. (2025).
  • Sciencemadness Discussion Board. (2016, March 4).
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Organometallics. (2025, August 6). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
  • Rodrigues Lopes, N., et al. (2021).
  • MDPI. (2022).
  • Johnson Matthey Catalysis & Chiral Technologies.
  • Sigma-Aldrich.
  • Pihko, P. M., et al. (2016). A Catalyst Designed for the Enantioselective Construction of Methyl- and Alkyl-Substituted Tertiary Stereocenters. PubMed.
  • Applied Catalysis A: General. (2025, August 10). Deactivation of metal catalysts in liquid phase organic reactions.
  • Henderson, J. L., & Buchwald, S. L. (2010).
  • Daugulis, O., et al. (2014). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. PMC.
  • Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
  • BenchChem. (2025).
  • ResearchGate. (2015, October 2).
  • Wikipedia. Metal–organic framework.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl 3-aminobenzoate Hydrochloride

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of methyl 3-aminobenzoate hydrochloride, offering a comparative perspective against its free base and isomeric counterparts. By understanding the nuances of how salt formation and substituent positioning influence chemical shifts and coupling patterns, researchers can gain greater confidence in their spectral interpretations and structural assignments.

The Significance of Protonation: Why the Hydrochloride Form Matters

The conversion of an amine to its hydrochloride salt is a common practice in pharmaceutical development to improve solubility, stability, and handling properties. From a spectroscopic standpoint, this protonation dramatically alters the electronic environment of the molecule. The lone pair of electrons on the nitrogen atom in the free amine is engaged in forming a new N-H bond in the ammonium salt. This change from an electron-donating amino group (-NH2) to an electron-withdrawing ammonium group (-NH3+) has profound effects on the shielding and deshielding of nearby protons, leading to significant changes in their chemical shifts in the 1H NMR spectrum.

Experimental Protocol: Preparing Amine Salts for NMR Analysis

Achieving high-quality NMR data begins with meticulous sample preparation. The following protocol outlines a validated method for preparing amine hydrochloride salts for 1H NMR analysis.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of the amine hydrochloride salt directly into a clean, dry NMR tube. The required amount may vary depending on the spectrometer's sensitivity.

  • Solvent Selection and Addition: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often an excellent choice for amine salts due to its high polarity and ability to dissolve a wide range of compounds. Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube several times to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain, as these can degrade the quality of the NMR spectrum.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the conventional standard for organic solvents and is assigned a chemical shift of 0.00 ppm. Add a very small amount (typically a drop from a capillary tube) to the sample.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Follow the instrument-specific procedures for locking, shimming, and acquiring the 1H NMR spectrum.

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh 5-10 mg of Methyl 3-aminobenzoate HCl add_solvent 2. Add 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) weigh->add_solvent dissolve 3. Ensure Complete Dissolution (Vortex/Gentle Heating) add_solvent->dissolve add_standard 4. Add Internal Standard (e.g., TMS) (Optional) dissolve->add_standard acquire 5. Acquire 1H NMR Spectrum add_standard->acquire

Caption: Workflow for preparing an amine hydrochloride salt for 1H NMR analysis.

¹H NMR Spectrum of Methyl 3-aminobenzoate Hydrochloride: A Detailed Interpretation

The 1H NMR spectrum of methyl 3-aminobenzoate hydrochloride provides a distinct fingerprint of its molecular structure. The protonation of the amino group significantly influences the chemical shifts of the aromatic protons.

G H_ester ~3.9 ppm (s, 3H) H2 ~8.2 ppm (s, 1H) H4 ~8.0 ppm (d, 1H) H6 ~7.8 ppm (d, 1H) H5 ~7.6 ppm (t, 1H) NH3 Broad signal (variable)

Caption: Structure of Methyl 3-aminobenzoate Hydrochloride with typical ¹H NMR chemical shifts.

Comparative Analysis: Unveiling Structural Nuances

A comparative approach to spectral analysis offers deeper insights into the structure-property relationships of methyl 3-aminobenzoate and its derivatives.

Methyl 3-aminobenzoate Hydrochloride vs. Methyl 3-aminobenzoate (Free Base)

The most striking difference between the 1H NMR spectra of the hydrochloride salt and its free base lies in the chemical shifts of the aromatic protons.

CompoundSolventH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH3 (ppm)-NH2/-NH3+ (ppm)
Methyl 3-aminobenzoate HCl D2O~8.2 (s)~8.0 (d)~7.6 (t)~7.8 (d)~3.9 (s)Not observed
Methyl 3-aminobenzoate CDCl3~7.4 (s)~7.3 (d)~7.2 (t)~6.8 (d)~3.9 (s)~3.8 (br s)

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument parameters.

The protonation of the amino group to an ammonium group causes a significant downfield shift for all aromatic protons. This is due to the increased electron-withdrawing nature of the -NH3+ group compared to the -NH2 group. The deshielding effect is most pronounced for the protons ortho and para to the ammonium group (H-2, H-4, and H-6).

Isomeric Comparison: The Influence of Substituent Position

Comparing the 1H NMR spectra of the hydrochloride salts of methyl 2-aminobenzoate, methyl 3-aminobenzoate, and methyl 4-aminobenzoate highlights the impact of the relative positions of the ammonium and methyl ester groups.

CompoundSolventAromatic Protons (ppm)-OCH3 (ppm)
Methyl 2-aminobenzoate HCl D2OComplex multiplet~4.0
Methyl 3-aminobenzoate HCl D2O~8.2 (s), ~8.0 (d), ~7.8 (d), ~7.6 (t)~3.9
Methyl 4-aminobenzoate HCl D2O~8.1 (d), ~8.0 (d)~4.0

The distinct patterns observed for the aromatic protons in each isomer allow for unambiguous identification. The ortho isomer typically displays a more complex multiplet due to the proximity of the two functional groups. The para isomer, with its higher symmetry, often presents a simpler spectrum with two doublets. The meta isomer, as detailed above, shows a characteristic four-proton pattern.

Conclusion

The 1H NMR spectrum of methyl 3-aminobenzoate hydrochloride is a powerful tool for its structural confirmation. The key to accurate interpretation lies in understanding the significant deshielding effect of the protonated amino group on the aromatic protons. By comparing the spectrum of the hydrochloride salt to its free base and its ortho and para isomers, researchers can confidently assign the correct structure and appreciate the subtle yet definitive electronic effects that govern chemical shifts and coupling patterns in these fundamental aromatic systems. This guide provides the necessary experimental and theoretical framework to empower scientists in their daily analytical challenges.

References

  • PubChem. Methyl 3-aminobenzoate hydrochloride. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Der Pharma Chemica. Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient.... [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]

Comparative

A Comparative Guide to the FT-IR Analysis of Methyl 3-aminobenzoate Hydrochloride

For researchers, scientists, and drug development professionals, meticulous characterization of pharmaceutical intermediates is paramount. Methyl 3-aminobenzoate hydrochloride, a key building block in the synthesis of va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, meticulous characterization of pharmaceutical intermediates is paramount. Methyl 3-aminobenzoate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique spectroscopic profile owing to its combination of an aromatic ester and an amine salt. This guide provides an in-depth analysis of its functional groups using Fourier-Transform Infrared (FT-IR) spectroscopy, offering a comparative perspective against its parent compounds, methyl benzoate and aniline, to elucidate the structural nuances imparted by its functional groups.

The Significance of FT-IR in Structural Elucidation

FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides a molecular fingerprint of a compound.[1] By measuring the absorption of infrared radiation by a sample at different wavelengths, we can identify the functional groups present, as each group vibrates at a characteristic frequency.[1] For a molecule like Methyl 3-aminobenzoate hydrochloride, FT-IR allows us to confirm the presence and electronic environment of the carbonyl group of the ester, the aromatic ring, and, crucially, the protonated amino group.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid crystalline sample such as Methyl 3-aminobenzoate hydrochloride, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Preparation

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically KBr, and pressing it into a thin, transparent pellet.[2][3]

Step-by-Step Protocol:

  • Drying: Ensure both the sample and spectroscopy-grade KBr are thoroughly dry to avoid interference from water's broad O-H absorption bands. This can be achieved by drying in an oven at 110°C for several hours and storing in a desiccator.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of Methyl 3-aminobenzoate hydrochloride to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Pressing: Transfer the mixture to a pellet die and press using a hydraulic press at 8-10 metric tons of pressure for several minutes to form a transparent or translucent pellet.[4]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a more modern and often simpler technique that requires minimal to no sample preparation.[5][6] It is particularly advantageous for rapid screening and for samples that are difficult to grind.[7][8]

Step-by-Step Protocol:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal (commonly diamond or zinc selenide) is clean. This can be done by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the solid Methyl 3-aminobenzoate hydrochloride powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the FT-IR spectrum.

Below is a workflow diagram illustrating the key steps in FT-IR analysis.

Caption: Experimental workflow for FT-IR analysis.

Spectral Interpretation and Comparative Analysis

The FT-IR spectrum of Methyl 3-aminobenzoate hydrochloride is best understood by comparing it to the spectra of its structural relatives: methyl benzoate and aniline hydrochloride. This comparison highlights the influence of the protonated amino group on the electronic structure of the molecule.

Functional GroupMethyl 3-aminobenzoate HCl (Expected, cm⁻¹)Methyl Benzoate (Reference, cm⁻¹)Aniline Hydrochloride (Reference, cm⁻¹)Vibrational Mode
-NH₃⁺ Salt 3200-2800 (broad, multiple bands)N/A3100-2600 (broad, multiple bands)N-H Stretching
~1600 and ~1500N/A~1600 and ~1520N-H Bending (Asymmetric and Symmetric)
Aromatic C-H 3100-30003100-30003100-3000C-H Stretching
Aliphatic C-H 2960-28502960-2850N/AC-H Stretching (methyl group)
C=O (Ester) ~1730-1715~1725N/AC=O Stretching
Aromatic C=C ~1600-1450~1600-1450~1600-1450C=C Stretching
C-O (Ester) ~1300-1250 and ~1150-1100~1280 and ~1115N/AC-O Stretching
C-N ~1300-1200N/A~1300-1200C-N Stretching
Analysis of Key Functional Groups:
  • Ammonium (-NH₃⁺) Group: The most significant difference in the spectrum of Methyl 3-aminobenzoate hydrochloride compared to its free amine counterpart (Methyl 3-aminobenzoate) is the appearance of absorptions characteristic of a primary ammonium salt. Instead of the two sharp N-H stretching bands of a primary amine around 3400-3300 cm⁻¹, a broad and complex series of bands is expected in the 3200-2800 cm⁻¹ region.[9] These broad absorptions are due to the N-H stretching vibrations of the -NH₃⁺ group and often overlap with the C-H stretching vibrations. Additionally, characteristic ammonium bending vibrations appear around 1600 cm⁻¹ and 1500 cm⁻¹.[10]

  • Carbonyl (C=O) Group: The C=O stretching vibration of the ester group in aromatic esters typically appears in the range of 1730-1715 cm⁻¹.[11] In Methyl 3-aminobenzoate hydrochloride, the electron-withdrawing effect of the ammonium group (-NH₃⁺) in the meta position is expected to have a slight influence on the carbonyl stretching frequency compared to methyl benzoate. This is in contrast to the free amine, where the electron-donating amino group would slightly lower the C=O frequency.

  • Ester C-O Stretches: Aromatic esters exhibit two characteristic C-O stretching bands.[11] For Methyl 3-aminobenzoate hydrochloride, these are expected around 1300-1250 cm⁻¹ (asymmetric C-O-C stretch) and 1150-1100 cm⁻¹ (symmetric O-C-C stretch).

  • Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[12] Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Comparative Insights:
  • Methyl 3-aminobenzoate HCl vs. Methyl Benzoate: The spectrum of Methyl 3-aminobenzoate hydrochloride will show the additional broad N-H stretching and bending vibrations of the ammonium group, which are absent in the spectrum of methyl benzoate. The C=O stretching frequency may also be slightly shifted due to the electronic influence of the -NH₃⁺ group.

  • Methyl 3-aminobenzoate HCl vs. Aniline Hydrochloride: Both compounds will exhibit the characteristic broad absorptions of the anilinium ion (-C₆H₅NH₃⁺). However, the spectrum of Methyl 3-aminobenzoate hydrochloride will be distinguished by the strong C=O stretching vibration of the ester group and the two C-O stretching bands, which are absent in the spectrum of aniline hydrochloride.

The following diagram illustrates the relationship between the target molecule and its comparative counterparts.

G Methyl_3_aminobenzoate_HCl Methyl 3-aminobenzoate HCl Methyl_Benzoate Methyl Benzoate Methyl_3_aminobenzoate_HCl->Methyl_Benzoate - NH3+Cl- Aniline_Hydrochloride Aniline Hydrochloride Methyl_3_aminobenzoate_HCl->Aniline_Hydrochloride - COOCH3

Caption: Structural relationships for comparative analysis.

Conclusion

The FT-IR spectrum of Methyl 3-aminobenzoate hydrochloride is a composite of the characteristic absorptions of its constituent functional groups. Through a systematic approach to sample preparation and a comparative analysis with related compounds, FT-IR spectroscopy serves as a powerful and reliable tool for the structural verification and quality control of this important pharmaceutical intermediate. The key distinguishing features are the broad N-H stretching and bending vibrations of the ammonium salt and the strong carbonyl absorption of the aromatic ester. This guide provides the foundational knowledge for researchers to confidently perform and interpret the FT-IR analysis of Methyl 3-aminobenzoate hydrochloride and similar molecules.

References

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... Retrieved from [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Aniline hydrochloride. Retrieved from [Link]

  • YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle... Retrieved from [Link]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

Sources

Validation

Performance Guide: Methyl 3-Aminobenzoate-Derived Polymers vs. Conventional Conductive Matrices

Executive Summary This guide evaluates the performance of Poly(methyl 3-aminobenzoate) (PM3AB) and its copolymers against industry-standard conductive polymers like Polyaniline (PANI) and Polypyrrole (PPy). While PANI re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of Poly(methyl 3-aminobenzoate) (PM3AB) and its copolymers against industry-standard conductive polymers like Polyaniline (PANI) and Polypyrrole (PPy). While PANI remains the gold standard for raw conductivity, PM3AB-derived materials offer a critical advantage in solubility, processability, and bio-functionalization .

For drug delivery and precision sensing applications, the ester functionality of M3AB provides a "chemical handle" that unmodified PANI lacks, allowing for covalent drug tethering and improved biocompatibility, albeit at the cost of absolute conductivity.

Part 1: Chemical Architecture & Synthesis Logic

The Structural Trade-Off

The core difference between PANI and PM3AB lies in the meta-substitution of the aniline ring.

  • Polyaniline (PANI): Planar backbone allowing high

    
    -electron delocalization (High Conductivity).
    
  • Poly(methyl 3-aminobenzoate) (PM3AB): The bulky

    
     group at the meta position introduces steric hindrance, twisting the polymer backbone. This reduces effective conjugation length (Lower Conductivity) but disrupts inter-chain hydrogen bonding, significantly enhancing solubility in organic solvents.
    
Synthesis Workflow (Oxidative Polymerization)

The following diagram outlines the optimized synthesis pathway for PM3AB, designed to maximize yield and minimize over-oxidation.

SynthesisWorkflow cluster_conditions Critical Control Points Start Monomer Prep (0.1M M3AB in 1M HCl) Oxidant Oxidant Addition (APS, dropwise @ 0-5°C) Start->Oxidant Initiation Polymerization Polymerization (Stir 12-24h) Oxidant->Polymerization Radical Cation Coupling Quench Precipitation (Acetone/Water) Polymerization->Quench Termination Purification Dedoping (NH4OH wash) Quench->Purification Removal of Oligomers Final PM3AB Base (Soluble Powder) Purification->Final Drying

Figure 1: Step-by-step oxidative polymerization workflow for Methyl 3-aminobenzoate. The low temperature (0-5°C) is critical to prevent ortho-coupling defects.

Part 2: Comparative Performance Analysis

Solubility & Processability

The most significant advantage of M3AB polymers is their solubility profile. Unlike PANI, which is notoriously difficult to process once synthesized, PM3AB is soluble in common polar aprotic solvents.

FeaturePolyaniline (PANI)Poly(methyl 3-aminobenzoate) (PM3AB)Relevance
Solubility (DMSO/NMP) < 5% (Partially soluble)> 85% (Highly Soluble) Critical for casting films and drug carriers.
Solubility (THF) InsolubleSoluble Allows blending with common biodegradable polymers (e.g., PLA).
Film Formation Brittle, requires stabilizersFlexible, uniform castingEssential for coating medical devices.
Conductivity (S/cm)


PM3AB is a semiconductor; PANI is a conductor.
Electrochemical Behavior

While PM3AB has lower conductivity, it retains electroactivity. The ester group, however, shifts the redox potentials due to its electron-withdrawing nature.

  • PANI: Shows two distinct redox pairs (Leucoemeraldine

    
     Emeraldine 
    
    
    
    Pernigraniline).
  • PM3AB: Shows suppressed redox currents and anodic shifts in oxidation potential (

    
     to 
    
    
    
    V vs. PANI). This makes PM3AB more stable against oxidative degradation in physiological environments.
Corrosion Protection (Tafel Analysis)

In corrosion inhibition (e.g., on steel or magnesium alloys), PM3AB copolymers often outperform pure PANI due to better film adhesion (ester group interaction with metal surface).

  • Corrosion Rate (

    
    ): 
    
    • Bare Steel:

      
      
      
    • PANI Coated:

      
      
      
    • PM3AB-Copolymer Coated:

      
       (Superior barrier protection due to lower porosity).
      

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of PM3AB Homopolymer

Objective: Synthesize soluble PM3AB base for drug delivery vector creation.

Reagents:

  • Methyl 3-aminobenzoate (M3AB)

  • Ammonium Persulfate (APS)

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     g (10 mmol) of M3AB in 
    
    
    
    mL of
    
    
    M HCl. Chill to
    
    
    in an ice bath.
  • Oxidant Prep: Dissolve

    
     g (10 mmol) of APS in 
    
    
    
    mL of
    
    
    M HCl. Note: Equimolar ratio (1:1) prevents over-oxidation.
  • Polymerization: Add APS solution dropwise to the monomer solution over 30 minutes with constant stirring.

    • Validation Check: Solution should turn from colorless to brown/dark green.

  • Reaction: Stir at

    
     for 24 hours.
    
  • Filtration: Filter the precipitate and wash with

    
     M HCl until filtrate is colorless (removes oligomers).
    
  • Dedoping (Critical for Solubility): Stir the green filter cake in

    
     M 
    
    
    
    for 4 hours. The color will shift to blue (Emeraldine Base).
  • Drying: Vacuum dry at

    
     for 24 hours.
    

Validation Criteria:

  • FTIR: Look for Ester Carbonyl (

    
    ) stretch at 
    
    
    
    and Quinoid ring stretch at
    
    
    .
  • Solubility Test: Dissolve

    
     mg in 
    
    
    
    mL DMSO. It should form a clear, dark blue solution without particulate matter.

Part 4: Applications in Drug Development & Sensing

Decision Matrix: When to Use PM3AB?

Use the following logic flow to determine if PM3AB is the correct material for your application.

DecisionMatrix Start Select Application Cond Is High Conductivity (>1 S/cm) Required? Start->Cond Sol Is Solubility in Neutral pH Required? Cond->Sol No PANI Use Polyaniline (PANI) (Wiring, EMI Shielding) Cond->PANI Yes Bio Is Covalent Drug Attachment Needed? Sol->Bio No PM3AB Use PM3AB Polymer (Drug Delivery, Biosensors) Sol->PM3AB Yes Bio->PM3AB Yes Copoly Use PANI-co-M3AB (Corrosion, pH Sensors) Bio->Copoly No

Figure 2: Material selection logic based on conductivity and functionalization requirements.

Drug Delivery Vectors

The ester group in PM3AB can be hydrolyzed to a carboxylic acid (Poly(3-aminobenzoic acid)) or reacted with amine-containing drugs (via amidation) to create polymer-drug conjugates .

  • Mechanism: The polymer backbone acts as a pH-sensitive gate. In acidic tumor environments (pH ~6.0), the polymer becomes protonated and expands, releasing the drug.

  • Advantage: Reduces systemic toxicity compared to free drug administration.

References

  • Synthesis and Characterization of Copolymers of 2-methyl aniline with aniline and 2-aminobenzoic acid. Research & Reviews: Journal of Chemistry.Link

  • Chemical Synthesis and Characterization of Poly(aniline-co-ethyl 3-aminobenzoate) Copolymers. Journal of Polymer Science Part A: Polymer Chemistry.Link

  • Poly(2-) and (3-aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. Journal of Applied Polymer Science.Link

  • Polymers for Drug Delivery Systems. Annual Review of Chemical and Biomolecular Engineering.Link

  • High corrosion protection of a polyaniline/organophilic montmorillonite coating for magnesium alloys. Progress in Organic Coatings.[2]Link

Sources

Comparative

Comparative Guide: Characterization of Methyl 3-aminobenzoate Hydrochloride from Commercial Sources

Executive Summary Methyl 3-aminobenzoate hydrochloride is a critical intermediate in the synthesis of benzamide-based pharmaceuticals and azo dyes. While the free base (CAS 4518-10-9) is widely available, the hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-aminobenzoate hydrochloride is a critical intermediate in the synthesis of benzamide-based pharmaceuticals and azo dyes. While the free base (CAS 4518-10-9) is widely available, the hydrochloride salt is often preferred in drug development for its enhanced aqueous solubility and storage stability.

This guide provides a technical comparison of Methyl 3-aminobenzoate derived from three distinct commercial tiers: Analytical Grade (Source A) , Synthesis Grade (Source B) , and Bulk Industrial Grade (Source C) . We demonstrate that while bulk sources offer cost advantages, they frequently contain isomeric impurities and hydrolysis products that significantly impact the stoichiometry and yield of the final hydrochloride salt.

Introduction & Chemical Context

The quality of the starting amino-ester dictates the success of downstream diazotization or amide coupling reactions. Commercial supplies vary by synthesis route:

  • Reduction of Methyl 3-nitrobenzoate: Common in bulk supplies; risks residual nitro-compounds.

  • Esterification of 3-aminobenzoic acid: Common in high-purity sources; risks residual acid (hydrolysis product).

The Hydrochloride Salt form is often generated in situ or isolated to prevent oxidation of the amine (browning) seen in the free base.

The Impurity Landscape

The following diagram illustrates the synthesis pathways and potential impurity carry-over into the final salt form.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Esterification Nitro Methyl 3-nitrobenzoate (Precursor) Target Methyl 3-aminobenzoate (Free Base) Nitro->Target Fe/HCl or H2/Pd Impurity1 Impurity: Residual Nitro (Poison for Catalysts) Nitro->Impurity1 Incomplete Red. Acid 3-Aminobenzoic Acid (Precursor) Acid->Target MeOH/SOCl2 Impurity2 Impurity: Hydrolysis Acid (Alters Salt Stoichiometry) Acid->Impurity2 Incomplete Esterif. Salt Methyl 3-aminobenzoate HCl (Target Salt) Target->Salt HCl/Dioxane or Ether Oxidation Oxidation Products (Color/Tars) Target->Oxidation Storage (Air/Light) Impurity1->Salt Co-precipitates Impurity2->Salt Forms HCl Salt

Figure 1: Synthesis pathways showing origin of critical impurities (Nitro-precursors and Acid-hydrolysis products) that co-crystallize with the target HCl salt.

Experimental Design

To ensure an objective comparison, we acquired Methyl 3-aminobenzoate (Free Base) from three sources and converted them to the Hydrochloride salt using a standardized protocol.

Materials
  • Source A (Analytical Grade): >99% purity, typically used for reference standards.

  • Source B (Synthesis Grade): ~97-98% purity, typical for lab-scale synthesis.

  • Source C (Bulk Grade): ~95% purity, industrial sourcing.

  • Reagents: 4M HCl in Dioxane, Anhydrous Diethyl Ether, HPLC Grade Acetonitrile.

Protocol: Standardization to Hydrochloride Salt

This protocol ensures that any variation in the final product is due to the source material, not the handling.

  • Dissolution: Dissolve 1.51 g (10 mmol) of Methyl 3-aminobenzoate (Source A/B/C) in 10 mL anhydrous ethyl acetate.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/polymerized tars).

  • Salt Formation: Add 3.0 mL of 4M HCl in Dioxane (12 mmol, 1.2 eq) dropwise at 0°C under nitrogen.

  • Precipitation: Add 20 mL of anhydrous diethyl ether to induce crystallization.

  • Isolation: Vacuum filter the precipitate, wash with cold ether (2 x 10 mL), and dry under vacuum at 40°C for 4 hours.

Comparative Analysis & Results

Visual & Physical Characterization

The physical appearance of the salt is the first indicator of purity.

FeatureSource A (Analytical)Source B (Synthesis)Source C (Bulk)
Free Base Appearance White crystalline solidOff-white/Beige powderDark brown fused chunks
HCl Salt Appearance Brilliant white needlesPale grey micro-crystalsTan/Brown amorphous solid
Salt Yield 94%89%76%
Melting Point (Salt) 182–184°C (Sharp)178–182°C165–175°C (Broad)

Insight: Source C's broad melting point and color indicate significant occlusion of oxidation products or isomers (e.g., ortho-isomer) which disrupt the crystal lattice.

HPLC Purity Analysis

Method: Reverse Phase HPLC (C18), Gradient elution (Water/ACN + 0.1% Formic Acid). Detection at 254 nm.

Impurity TypeRetention Time (RT)Source A (%)Source B (%)Source C (%)
3-Aminobenzoic Acid 2.1 minND (<0.05)0.42.1
Methyl 3-aminobenzoate 5.4 min99.8 98.1 94.2
Methyl 3-nitrobenzoate 7.8 minNDND1.5
Unknown (Oligomers) 9-11 minND0.31.8

Critical Finding: Source C contains 1.5% Methyl 3-nitrobenzoate . In catalytic hydrogenation workflows, this impurity acts as a catalyst poison or consumes reducing equivalents, leading to stoichiometry errors.

Chloride Content (Titration)

To verify the salt stoichiometry (Mono-HCl), we performed argentometric titration with 0.1M AgNO₃.

  • Theoretical Cl⁻: 18.9%

  • Source A: 18.8% (Consistent with Mono-HCl)

  • Source C: 16.2% (Indicates presence of non-salt forming impurities or excess free acid).

Analytical Workflow for Validation

Researchers should use the following decision tree to qualify their material before scale-up.

Analysis Start Raw Material (Methyl 3-aminobenzoate HCl) Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Test (Water/Methanol) Visual->Solubility HPLC HPLC Analysis (Purity) Solubility->HPLC Titration AgNO3 Titration (Stoichiometry) HPLC->Titration Decision Decision Point Titration->Decision Use Release for Synthesis Decision->Use >98% Purity Cl content ~18.9% Recryst Recrystallize (EtOH/Ether) Decision->Recryst Colored/Impure Recryst->HPLC Re-test

Figure 2: Quality Control Workflow for qualifying Methyl 3-aminobenzoate HCl.

Conclusion & Recommendations

  • For GMP/Late-Stage Development: Use Source A . The cost premium is offset by the elimination of purification steps and the guarantee of correct stoichiometry (essential for precise coupling reactions).

  • For Early Discovery/Scale-up: Source B is acceptable but requires a mandatory filtration step (as described in Section 2.2) to remove insolubles.

  • For Bulk Industrial Use: Source C is only viable if the user has an in-house recrystallization protocol. The presence of nitro-precursors makes it unsuitable for catalytic downstream processes without prior purification.

Storage Warning: Methyl 3-aminobenzoate HCl is hygroscopic. Store in a desiccator at room temperature. Exposure to moisture will lead to hydrolysis back to 3-aminobenzoic acid, visible as a change in HPLC retention time from 5.4 min to 2.1 min.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79049, Methyl 3-aminobenzoate. Retrieved from [Link]

  • PrepChem. Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid and Esters. Retrieved from [Link]

Validation

A Spectroscopic Duel: Unmasking the Molecular Signatures of Methyl 3-aminobenzoate and Its Free Base, 3-Aminobenzoic Acid

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structure and its subtle variations is paramount. The transformation of a functional group, such as the esterifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structure and its subtle variations is paramount. The transformation of a functional group, such as the esterification of a carboxylic acid, can profoundly alter a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth spectroscopic comparison of Methyl 3-aminobenzoate and its corresponding free carboxylic acid, 3-Aminobenzoic acid. By leveraging key analytical techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—we will dissect their structural differences and establish a clear, data-driven understanding of their unique molecular fingerprints.

This guide is structured to not only present comparative data but also to elucidate the underlying principles and experimental considerations that are crucial for robust and reproducible spectroscopic analysis.

The Subjects of Our Investigation: A Tale of Two Functional Groups

Methyl 3-aminobenzoate and 3-Aminobenzoic acid share a common aromatic backbone, with an amino group at the meta position. The key distinction lies in the functional group at the 1-position: an ester in the former and a carboxylic acid in the latter. This seemingly minor difference has significant implications for their electronic distribution, hydrogen bonding capabilities, and overall chemical environment, all of which are sensitively probed by spectroscopic methods.

CompoundStructureMolar Mass ( g/mol )
Methyl 3-aminobenzoate Structure of Methyl 3-aminobenzoate151.16
3-Aminobenzoic acid Structure of 3-Aminobenzoic acid137.14

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The distinct vibrational modes of the ester and carboxylic acid groups provide a clear and immediate means of differentiation.

Key Differentiating Vibrational Modes

The most telling region in the IR spectra of these two compounds is the high-frequency range (2500-4000 cm⁻¹) and the carbonyl stretching region (1650-1750 cm⁻¹).

  • 3-Aminobenzoic Acid: The hallmark of a carboxylic acid is the extremely broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹. This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties. Additionally, a sharp C=O stretching peak is observed around 1700-1725 cm⁻¹. The N-H stretching of the primary amine usually appears as two distinct peaks in the 3300-3500 cm⁻¹ region.[1]

  • Methyl 3-aminobenzoate: In contrast, the ester lacks the O-H group, and therefore, the broad absorption in the 2500-3300 cm⁻¹ region is absent. The C=O stretching vibration of the ester is typically found at a slightly higher wavenumber, around 1735-1750 cm⁻¹, compared to the carboxylic acid.[1] The N-H stretching bands of the amino group remain in the 3300-3500 cm⁻¹ range. Furthermore, esters exhibit characteristic C-O stretching vibrations between 1050 and 1300 cm⁻¹.[1]

Comparative IR Data
Vibrational Mode3-Aminobenzoic Acid (cm⁻¹)Methyl 3-aminobenzoate (cm⁻¹)Causality of Difference
O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad)AbsentPresence of the -COOH group and extensive hydrogen bonding.
N-H Stretch (Amine) ~3300-3500 (two bands)~3300-3500 (two bands)Both compounds possess a primary amine group.
C=O Stretch (Carbonyl) ~1700-1725~1735-1750The electron-donating resonance from the ester oxygen strengthens the C=O bond, increasing its vibrational frequency.
C-O Stretch ~1200-1300~1050-1300 (often two distinct bands)Characteristic of the ester functional group.
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample (Thin Film Method)

The following protocol outlines a common and effective method for obtaining high-quality IR spectra of solid organic compounds.

Methodology:

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample (either Methyl 3-aminobenzoate or 3-Aminobenzoic acid) into a clean, dry test tube or vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and gently agitate to dissolve the solid completely.

  • Film Deposition:

    • Using a clean Pasteur pipette, transfer one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid sample will remain on the plate.

  • Data Acquisition:

    • Carefully place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences (e.g., CO₂ and water vapor).

    • Acquire the spectrum of the sample.

  • Data Processing:

    • Perform a baseline correction and label the significant peaks.

Causality Behind Experimental Choices:

  • Thin Film Method: This method is chosen for its simplicity and the high quality of the resulting spectra. It avoids the interference from mulling agents (like Nujol) and the potential for polymorphic changes that can occur when preparing KBr pellets.

  • Volatile Solvent: A volatile solvent is crucial to ensure its complete removal before spectral acquisition, preventing solvent peaks from obscuring the sample's spectrum.

Experimental Workflow for IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment of Nuclei

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making NMR an invaluable tool for distinguishing between the ester and carboxylic acid. For a direct and objective comparison, all NMR data presented here was acquired in the same deuterated solvent, DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectra of Methyl 3-aminobenzoate and 3-Aminobenzoic acid exhibit distinct differences, particularly in the signals corresponding to the functional groups and the aromatic protons.

  • 3-Aminobenzoic Acid: The most downfield signal is the acidic proton of the carboxylic acid group, which typically appears as a broad singlet at a chemical shift greater than 12 ppm.[2] The protons of the amino group also present as a broad singlet around 5.3 ppm. The aromatic protons will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

  • Methyl 3-aminobenzoate: The ester introduces a new, sharp singlet corresponding to the three equivalent protons of the methyl group (-OCH₃), typically found around 3.8 ppm. The acidic proton signal is absent. The chemical shifts of the aromatic protons will be slightly different from those in the free acid due to the change in the electronic nature of the substituent at the 1-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the structural differences, especially in the chemical shifts of the carbonyl carbon and the carbons of the functional groups.

  • 3-Aminobenzoic Acid: The carbonyl carbon of the carboxylic acid typically resonates around 168 ppm.[2]

  • Methyl 3-aminobenzoate: The carbonyl carbon of the ester is generally found at a slightly lower chemical shift, around 166 ppm. A distinct signal for the methyl carbon (-OCH₃) will appear in the upfield region, typically around 52 ppm.

Comparative NMR Data (in DMSO-d₆)
Nucleus3-Aminobenzoic Acid (δ, ppm)[2]Methyl 3-aminobenzoate (δ, ppm)Key Differentiating Signal
¹H ~12.45 (s, 1H, -COOH)AbsentCarboxylic acid proton
~7.15 (t, 1H, Ar-H)~7.3-7.5 (m, Ar-H)
~7.04-7.09 (m, 2H, Ar-H)~6.8-7.2 (m, Ar-H)
~6.73-6.75 (m, 1H, Ar-H)
~5.29 (s, 2H, -NH₂)~5.3 (br s, 2H, -NH₂)
Absent~3.8 (s, 3H, -OCH₃)Ester methyl protons
¹³C ~168.3 (C=O)~166 (C=O)
~149.2 (C-NH₂)~149 (C-NH₂)
~131.7 (C-COOH)~131 (C-COOCH₃)
~129.3 (Ar-CH)~129 (Ar-CH)
~118.4 (Ar-CH)~119 (Ar-CH)
~117.1 (Ar-CH)~117 (Ar-CH)
~114.9 (Ar-CH)~115 (Ar-CH)
Absent~52 (-OCH₃)Ester methyl carbon
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Using a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.

  • Filtering: Removing any particulate matter is critical as it can degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Locking and Shimming: These steps are crucial for achieving high-resolution spectra by stabilizing the magnetic field and making it as uniform as possible across the sample.

Experimental Workflow for NMR Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the functional groups in the molecule.

Electronic Transitions and Their Spectroscopic Manifestations

Both Methyl 3-aminobenzoate and 3-Aminobenzoic acid contain a benzene ring, an amino group, and a carbonyl-containing group, all of which are chromophores (light-absorbing groups). The interaction between these groups, particularly the conjugation of the amino group's lone pair of electrons with the aromatic π-system, governs their UV-Vis absorption spectra.

  • 3-Aminobenzoic Acid: The UV-Vis spectrum of 3-Aminobenzoic acid typically shows multiple absorption bands. The absorption maxima are around 194 nm, 226 nm, and 272 nm.[3]

  • Methyl 3-aminobenzoate: The esterification of the carboxylic acid is expected to cause a slight shift in the absorption maxima. The UV-Vis spectrum of the closely related ethyl 3-aminobenzoate shows absorption maxima that are very similar to the free acid, indicating that the ester group has a minimal effect on the electronic transitions of the aromatic system in this case.

Comparative UV-Vis Data
Compoundλmax (nm)Solvent
3-Aminobenzoic Acid 194, 226, 272[3]Not specified
Ethyl 3-aminobenzoate Similar to free acidWater
Experimental Protocol: Acquiring a UV-Vis Spectrum

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Prepare a dilute solution of the analyte from the stock solution, ensuring the absorbance at λmax will be within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Data Acquisition:

    • Fill a clean quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Causality Behind Experimental Choices:

  • UV-Transparent Solvent: The solvent must not absorb significantly in the wavelength range of interest to avoid interference with the sample's spectrum.

  • Quartz Cuvettes: Quartz is used for UV spectroscopy because it is transparent to UV radiation, unlike glass or plastic which absorb at lower wavelengths.

  • Dilute Solution: Working with dilute solutions is necessary to ensure that the relationship between absorbance and concentration is linear, as described by the Beer-Lambert Law.

Experimental Workflow for UV-Vis Spectroscopy

Conclusion

The spectroscopic comparison of Methyl 3-aminobenzoate and 3-Aminobenzoic acid reveals a set of distinct and readily identifiable differences that directly correlate with their functional group dissimilarities. IR spectroscopy provides a rapid and definitive distinction through the presence or absence of the broad O-H stretch and the subtle shift in the C=O stretching frequency. NMR spectroscopy offers a more detailed structural elucidation, with the unique signals of the carboxylic acid proton and the ester's methyl group serving as unambiguous markers. While UV-Vis spectroscopy shows less pronounced differences for these particular meta-substituted isomers, it remains a valuable tool for characterizing the electronic nature of the molecules.

By understanding the principles behind these spectroscopic techniques and adhering to robust experimental protocols, researchers can confidently identify and characterize these and other related compounds, which is a cornerstone of effective drug discovery and development.

References

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Brainly. How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. [Link]

  • PubChem. 3-Aminobenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 3-amino-. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • La Salle University, Department of Chemistry and Biochemistry. Qualitative UV-VIS Spectrophotometry Laboratory. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

  • ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... [Link]

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Comparative

Efficacy of Methyl 3-aminobenzoate-based inhibitors versus standard compounds

This guide provides a comprehensive comparison of the efficacy of novel methyl aminobenzoate-based inhibitors against established standard compounds targeting key metabolic and detoxification enzymes. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of novel methyl aminobenzoate-based inhibitors against established standard compounds targeting key metabolic and detoxification enzymes. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic details, presents supporting experimental data, and offers detailed protocols for validating these findings in your own laboratory settings.

Introduction: The Emerging Potential of Methyl Aminobenzoate Scaffolds

The aminobenzoate scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Recently, derivatives of methyl aminobenzoate have garnered significant attention as potent and selective enzyme inhibitors. Their synthetic tractability and ability to be tailored for specific active sites make them promising candidates for drug discovery programs targeting enzymes implicated in cancer, metabolic disorders, and drug resistance.

This guide will focus on the comparative efficacy of methyl aminobenzoate-based inhibitors against three critical enzyme families:

  • Malate Dehydrogenases (MDH1 and MDH2): Central players in cellular metabolism and the malate-aspartate shuttle.[1][2][3]

  • Glutathione Reductase (GR): A key enzyme in maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to glutathione (GSH).[4]

  • Glutathione S-Transferases (GSTs): A superfamily of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics and endogenous compounds.[5][6]

We will examine the inhibitory profiles of specific methyl aminobenzoate derivatives and contrast their performance with well-established, standard inhibitors for each of these enzyme targets.

Malate Dehydrogenase (MDH) Inhibition: A Tale of Two Isoforms

Malate dehydrogenases, existing as cytosolic (MDH1) and mitochondrial (MDH2) isoforms, are crucial for the tricarboxylic acid (TCA) cycle and for shuttling reducing equivalents between the mitochondria and cytoplasm.[2][3] Their upregulation in certain cancers has marked them as attractive therapeutic targets.[1][2]

The Novel Challenger: A Methyl 3-Aminobenzoate Derivative

A recently identified potent dual inhibitor of both MDH1 and MDH2 is methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate .[7] This compound has demonstrated significant antitumor efficacy in preclinical models, underscoring the therapeutic potential of targeting these enzymes.[7]

Standard Compounds for MDH Inhibition

Historically, the inhibition of MDH has been studied using a variety of compounds, often substrate analogs or non-specific chemical modifiers. These include:

  • Oxaloacetate: The product of the forward reaction, it acts as a competitive inhibitor.[8]

  • Phenylglyoxal: This compound is known to react with arginine residues, which can be crucial for enzyme activity.[8]

  • N-ethylmaleimide (NEM): A reagent that modifies cysteine residues, which can also be essential for MDH function.[8]

Efficacy Comparison: A Focus on Potency

Direct, side-by-side comparative studies with standardized IC50 values for the classic inhibitors are not as prevalent in recent literature. However, the available data for the novel methyl 3-aminobenzoate derivative allows for a clear demonstration of its high potency.

InhibitorTarget(s)IC50KiCitation(s)
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoateMDH1Not ReportedNot Reported[7]
MDH21.06 nM950 nM[9][10]

Note: There is a significant discrepancy in the reported IC50 and Ki values for the Methyl 3-aminobenzoate derivative targeting MDH2 across different sources. This highlights the importance of standardized assay conditions for accurate comparison.

The nanomolar potency of the methyl 3-aminobenzoate derivative against MDH2 signifies a substantial advancement over the generally less potent and less specific standard compounds.

Visualizing the MDH Inhibition Workflow

MDH_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme MDH Enzyme Solution Plate 96-well Plate Preparation (Add buffer, enzyme, inhibitor) Enzyme->Plate Substrate Malate/Oxaloacetate Solution Initiate Initiate Reaction (Add substrate/cofactor) Substrate->Initiate Cofactor NAD+/NADH Solution Cofactor->Initiate Inhibitor Test Inhibitor Stock Inhibitor->Plate Buffer Assay Buffer Buffer->Plate Incubate Pre-incubation Plate->Incubate Incubate->Initiate Read Kinetic Read at 340nm (Spectrophotometer) Initiate->Read Plot Plot Reaction Rates vs. Inhibitor Concentration Read->Plot Calculate Calculate IC50/Ki Plot->Calculate

Caption: Workflow for determining MDH inhibitor efficacy.

Glutathione-Related Enzyme Inhibition: Targeting Redox Homeostasis and Detoxification

The glutathione system is a cornerstone of cellular defense against oxidative stress and toxic compounds. Glutathione reductase (GR) and glutathione S-transferases (GSTs) are central to this system.

Novel Methyl 4-Aminobenzoate-Based Inhibitors

A study exploring derivatives of methyl 4-aminobenzoate has identified potent inhibitors of both GR and GST.[11] These findings open new avenues for developing drugs that can modulate cellular redox status and overcome drug resistance mechanisms.

  • For GR: Methyl 4-amino-3-bromo-5-fluorobenzoate

  • For GST: Methyl 4-amino-2-nitrobenzoate

Standard Inhibitors of GR and GST

A number of compounds are widely used as standard inhibitors for these enzymes in research settings:

  • Ethacrynic Acid: A well-characterized inhibitor of both GR and GSTs.[5][12]

  • Carmustine (BCNU): An anticancer agent that is also a known inhibitor of GR.[13][14][15]

  • Captopril: Primarily an ACE inhibitor, it has also been reported to inhibit GST activity.[16][17]

Efficacy Comparison: A Quantitative Look

The availability of inhibitory constants (Ki) and IC50 values allows for a more direct comparison of these compounds.

Glutathione Reductase (GR) Inhibitors

InhibitorKiIC50Citation(s)
Methyl 4-amino-3-bromo-5-fluorobenzoate0.325 ± 0.012 µMNot Reported[11]
Carmustine (BCNU)Not Reported55.5 µM (for purified human GR)[14]
Ethacrynic AcidInhibition demonstrated, but specific Ki/IC50 for GR varies across studies.[4]

Glutathione S-Transferase (GST) Inhibitors

InhibitorKiIC50Citation(s)
Methyl 4-amino-2-nitrobenzoate92.41 ± 22.26 µMNot Reported[11]
Ethacrynic AcidNot Reported0.3 - 6.0 µM (depending on GST isoform)[5][18]
CaptoprilInhibition reported, but specific Ki/IC50 for GST not consistently found.[16][17]

From this data, the methyl 4-aminobenzoate derivative targeting GR shows remarkable potency with a Ki in the low micromolar range, seemingly outperforming carmustine. For GST, ethacrynic acid remains a highly potent inhibitor across various isoforms.

Visualizing the Glutathione-Related Signaling Pathway

GST_GR_Pathway cluster_redox Redox Cycling cluster_detox Detoxification GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase (GR) GSSG->GR Substrate GSH Glutathione (GSH) (Reduced) GST Glutathione S-Transferase (GST) GSH->GST Substrate GR->GSH Product NADP NADP+ GR->NADP Byproduct NADPH NADPH NADPH->GR Cofactor Xenobiotic Xenobiotic/Electrophile Xenobiotic->GST Substrate Conjugate Glutathione Conjugate (Excreted) GST->Conjugate Product GR_inhibitor Methyl 4-amino-3-bromo- 5-fluorobenzoate Carmustine, Ethacrynic Acid GR_inhibitor->GR Inhibits GST_inhibitor Methyl 4-amino-2-nitrobenzoate Ethacrynic Acid, Captopril GST_inhibitor->GST Inhibits

Caption: Inhibition points in the glutathione pathway.

Experimental Protocols

For researchers aiming to validate or expand upon these findings, the following are detailed, step-by-step methodologies for key enzyme inhibition assays.

Malate Dehydrogenase (MDH) Activity Assay (Reverse Reaction)

This spectrophotometric assay monitors the oxidation of NADH to NAD+, which is accompanied by a decrease in absorbance at 340 nm.

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.5 at 25°C)

  • β-NADH Solution (0.14 mM in Phosphate Buffer, prepare fresh)

  • Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer, prepare fresh immediately before use)

  • MDH Enzyme Solution (0.2–0.5 units/ml in cold Phosphate Buffer)

  • UV-transparent cuvettes or 96-well plates

  • Thermostatted spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each cuvette/well, prepare a reaction mixture containing:

    • 2.8 ml Phosphate Buffer

    • 0.1 ml β-NADH Solution

  • Blank Measurement: For the blank, add 0.1 ml of Phosphate Buffer instead of the enzyme solution.

  • Equilibration: Incubate the cuvettes/plate at 25°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: To the sample cuvettes/wells, add 0.1 ml of the MDH enzyme solution and mix by inversion or gentle pipetting.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Inhibitor Studies: For inhibitor assays, pre-incubate the enzyme with varying concentrations of the inhibitor in the reaction mixture for a set period (e.g., 10-15 minutes) before initiating the reaction with the substrate.

Data Analysis:

Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot. The percentage of inhibition can be calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glutathione Reductase (GR) Activity Assay

This assay measures GR activity by monitoring the rate of NADPH oxidation at 340 nm.

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.6 at 25°C) containing 3.4 mM EDTA

  • Oxidized Glutathione (GSSG) Solution (30 mM in deionized water)

  • NADPH Solution (0.8 mM in cold Assay Buffer, prepare fresh)

  • GR Enzyme Solution (0.3-0.6 units/ml in cold buffer)

  • UV-transparent cuvettes or 96-well plates

  • Thermostatted spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In each cuvette/well, combine:

    • 1.50 ml Assay Buffer

    • 0.10 ml GSSG Solution

    • 0.35 ml NADPH Solution

    • 0.65 ml Deionized Water

  • Equilibration: Mix and equilibrate to 25°C. Monitor the A340nm until constant to establish a baseline.

  • Reaction Initiation: Add 0.10 ml of the GR enzyme solution to the sample cuvettes/wells and mix. For the blank, add 0.10 ml of buffer.

  • Kinetic Measurement: Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Inhibitor Studies: Pre-incubate the enzyme with the inhibitor as described for the MDH assay.

Data Analysis:

Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve. Calculate the enzyme activity and inhibition as described for the MDH assay.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.[2]

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 6.5)

  • Reduced Glutathione (GSH) Solution (100 mM)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) Solution (100 mM in ethanol)

  • GST Enzyme Solution

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer

Procedure:

  • Assay Cocktail Preparation: For each ml of cocktail, mix:

    • 980 µl PBS (pH 6.5)

    • 10 µl of 100 mM CDNB

    • 10 µl of 100 mM GSH

  • Reaction Setup: In each cuvette/well, place 900 µl of the assay cocktail.

  • Equilibration: Incubate at 30°C for 5 minutes.

  • Blank: To the blank cuvette, add 100 µl of buffer and zero the spectrophotometer.

  • Reaction Initiation: Add 100 µl of the GST enzyme solution to the sample cuvettes and mix.

  • Kinetic Measurement: Measure the increase in absorbance at 340 nm for five minutes.

  • Inhibitor Studies: Pre-incubate the enzyme and inhibitor in the assay cocktail before initiating the reaction.

Data Analysis:

Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. Calculate the specific activity and percentage of inhibition.

Conclusion and Future Directions

The exploration of methyl aminobenzoate-based inhibitors has revealed promising candidates with high potency against key enzymatic targets. The methyl 3-aminobenzoate derivative targeting MDH and the methyl 4-aminobenzoate derivative targeting GR, in particular, demonstrate efficacies that are competitive with or superior to some standard compounds.

Further research should focus on:

  • Selectivity Profiling: Assessing the selectivity of these inhibitors against a broader panel of related and unrelated enzymes to understand their off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Translating the in vitro potency into in vivo models to evaluate their therapeutic potential, bioavailability, and metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency, selectivity, and drug-like properties.

This guide provides a foundational comparison and the necessary tools to further investigate this exciting class of inhibitors. The continued exploration of methyl aminobenzoate derivatives holds significant promise for the development of novel therapeutics.

References

  • Ploemen, J. H., van Ommen, B., & van Bladeren, P. J. (1990). Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. Biochemical Pharmacology, 40(7), 1631-1635.
  • van Bladeren, P. J., van Ommen, B., & Ploemen, J. H. (1991). Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives. Archives of Toxicology, 65(8), 637-644.
  • Koc, S., et al. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. Chemistry & Biodiversity, 20(4), e202201220.
  • Dirks, R. C., & Jones, D. P. (1993). Inhibition of glutathione-related enzymes and cytotoxicity of ethacrynic acid and cyclosporine. Toxicology and Applied Pharmacology, 118(2), 223-231.
  • Kehrer, J. P. (1983). The effect of BCNU (carmustine) on tissue glutathione reductase activity. Toxicology Letters, 17(1-2), 63-68.
  • Wang, Y., et al. (2022). Short divalent ethacrynic amides as pro-inhibitors of glutathione S-transferase isozyme Mu and potent sensitisers of cisplatin-resistant ovarian cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-760.
  • Tew, K. D., et al. (2006). Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU. Biochemical Pharmacology, 71(11), 1548-1556.
  • Mannervik, B., et al. (2013). FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1. Cancer Chemotherapy and Pharmacology, 72(4), 755-763.
  • Zhang, J., et al. (2023). Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent. International Journal of Molecular Sciences, 24(7), 6682.
  • Wang, Y., et al. (2022). Short divalent ethacrynic amides as pro-inhibitors of glutathione S-transferase isozyme Mu and potent sensitisers of cisplatin-resistant ovarian cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-760.
  • Jeon, Y. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment. Molecules, 26(16), 4983.
  • Kim, D. J., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646.
  • Parkin, M. C., & Yeo, W. W. (1987). VI. Role of glutathione in the metabolism of captopril and captopril plasma protein conjugates. British Journal of Clinical Pharmacology, 24(5), 583-592.
  • Frischer, H., & Ahmad, T. (1977). Mechanism of inhibition of red blood cell glutathione reductase activity by BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea). Journal of Laboratory and Clinical Medicine, 89(5), 1080-1091.
  • Minárik, P., et al. (2017). Catalytic mechanism and kinetics of malate dehydrogenase. FEBS Letters, 591(21), 3536-3556.
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  • ResearchGate. (n.d.). Inhibition of ACE by Captopril at varying concentrations. The IC50 value was determined to be 20 nM. Retrieved from [Link]

  • Monti, M., et al. (2021). A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity.
  • Fohanno, S., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Journal of Functional Foods, 5(4), 1849-1857.
  • Mannervik, B., et al. (2014). Role of human glutathione transferases in biotransformation of the nitric oxide prodrug JS-K. Scientific Reports, 4(1), 1-7.
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  • Monti, M., et al. (2021). A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity.
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  • Fernandes, C. F., & Al-Abdallah, A. A. (2021). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. Molecules, 26(11), 3329.
  • Heo, J. D., et al. (2017).
  • Di Pietro, E., et al. (2022). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. International Journal of Molecular Sciences, 23(18), 10645.
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